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1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine Documentation Hub

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  • Product: 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine
  • CAS: 1177323-15-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis Pathway of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine

Executive Summary The benzoxazole pharmacophore is a highly privileged scaffold in medicinal chemistry, frequently utilized as a core structural motif in the development of novel therapeutics ranging from antimicrobial a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole pharmacophore is a highly privileged scaffold in medicinal chemistry, frequently utilized as a core structural motif in the development of novel therapeutics ranging from antimicrobial agents to oncology drugs[1]. The target compound, 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine (often isolated and stored as a stable hydrochloride salt, CAS: 1255717-38-4), serves as a critical, functionalized building block for advanced drug synthesis[2].

This whitepaper details a highly optimized, three-step synthetic pathway for this compound. By leveraging a protected amino acid precursor and mild cyclodehydration conditions, this protocol ensures high fidelity, minimal side reactions, and excellent overall yield.

Retrosynthetic Analysis & Pathway Design

The synthesis of 2-substituted benzoxazoles is traditionally achieved via the condensation of 2-aminophenols with carboxylic acids or their derivatives[3]. However, the specific functional groups required for 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine necessitate precise reagent selection and causality-driven experimental design:

  • Core Construction (The 4-Methyl Substitution): To install the methyl group at the 4-position of the benzoxazole ring, 2-amino-3-methylphenol is selected as the starting material. In this molecule, the methyl group is positioned adjacent to the amine, which directly translates to the 4-position upon cyclization into the benzoxazole core.

  • Side-Chain Installation (The Methanamine Group): The 2-methanamine moiety is derived from glycine. However, using unprotected glycine would lead to uncontrolled self-condensation and polymerization. Therefore, Boc-Gly-OH (N-tert-butoxycarbonylglycine) is utilized to act as a stable, protected electrophile.

  • Cyclodehydration Strategy: Traditional benzoxazole syntheses often employ strong Brønsted acids (e.g., p-toluenesulfonic acid) and high thermal energy to drive the loss of water[4]. Because the Boc protecting group is highly acid-sensitive, these harsh conditions would cause premature deprotection and subsequent degradation. To circumvent this, a mild Mitsunobu-type cyclodehydration is strategically employed, allowing for intramolecular ring closure at near-ambient temperatures[5].

Quantitative Data & Optimization

The following table summarizes the optimized reaction conditions, catalysts, and expected yields for the three-step workflow.

Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
1. Amide Coupling Boc-Gly-OH, HATU, DIPEADMF25485 - 92
2. Cyclodehydration PPh 3​ , DIAD (Mitsunobu)THF651275 - 82
3. Boc Deprotection 4M HCl in DioxaneDCM252> 95

Mechanistic Workflow Diagram

Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Deprotection N1 2-Amino-3-methylphenol + Boc-Gly-OH N2 Amide Intermediate [M+H]+ 281.1 N1->N2 HATU, DIPEA, DMF 25°C, 4h N3 Boc-Protected Benzoxazole [M+H]+ 263.1 N2->N3 PPh3, DIAD, THF 65°C, 12h N4 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine HCl [M+H]+ 163.1 N3->N4 4M HCl/Dioxane 25°C, 2h

Mechanistic workflow for the synthesis of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine.

Experimental Workflows & Self-Validating Protocols

Step 1: Synthesis of tert-Butyl (2-((2-hydroxy-6-methylphenyl)amino)-2-oxoethyl)carbamate
  • Objective: Form the targeted amide bond between the carboxylic acid of Boc-Gly-OH and the primary amine of 2-amino-3-methylphenol.

  • Methodology:

    • Charge a dry, argon-flushed round-bottom flask with Boc-Gly-OH (1.1 equiv) and anhydrous DMF (0.2 M).

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir the mixture at 25 °C for 15 minutes to pre-form the highly reactive O-7-azabenzotriazol-1-yl ester. HATU is specifically chosen over EDC/HOBt due to its superior kinetics when coupling sterically hindered ortho-substituted anilines.

    • Add 2-amino-3-methylphenol (1.0 equiv) portion-wise to the activated ester solution.

    • Stir the reaction continuously at 25 °C for 4 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting aniline (m/z 124.1) is fully consumed, and the product mass ([M+H] + = 281.1) becomes the dominant peak.

  • Workup: Quench the reaction with deionized water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine to remove residual DMF and DIPEA salts. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

Step 2: Synthesis of tert-Butyl ((4-methyl-1,3-benzoxazol-2-yl)methyl)carbamate
  • Objective: Execute an intramolecular cyclodehydration to form the fused benzoxazole ring without compromising the acid-sensitive Boc group.

  • Methodology:

    • Dissolve the amide intermediate from Step 1 (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere.

    • Add Triphenylphosphine (PPh 3​ , 1.5 equiv) to the solution.

    • Cool the mixture to 0 °C using an ice bath, and add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise to control the exothermic formation of the betaine intermediate.

    • Warm the reaction to 65 °C and stir for 12 hours. The phenolic hydroxyl is activated by the phosphonium species and subsequently displaced by the amide oxygen, driving the cyclization[5].

  • Self-Validation (IPC): TLC (Hexane/EtOAc 7:3) will reveal a new, highly UV-active spot (R f​ ~0.6) corresponding to the extended conjugated π -system of the benzoxazole. LC-MS must confirm the loss of water, showing a mass shift to [M+H] + = 263.1.

  • Workup: Concentrate the solvent in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to cleanly separate the target product from triphenylphosphine oxide by-products.

Step 3: Synthesis of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine Hydrochloride
  • Objective: Quantitative removal of the Boc protecting group to yield the target primary amine as a stable salt.

  • Methodology:

    • Dissolve the protected benzoxazole from Step 2 (1.0 equiv) in anhydrous DCM (0.2 M).

    • Slowly add 4M HCl in Dioxane (10.0 equiv). This provides an anhydrous, highly acidic environment that cleanly cleaves the Boc group into isobutylene gas and CO 2​ .

    • Stir the mixture at 25 °C for 2 hours. A white precipitate of the hydrochloride salt will begin to form after approximately 30 minutes.

  • Self-Validation (IPC): 1 H NMR (DMSO- d6​ ) of an isolated aliquot must demonstrate the complete disappearance of the intense 9H singlet at ~1.40 ppm, confirming total Boc removal.

  • Workup: Dilute the suspension with cold diethyl ether to maximize the precipitation of the salt. Filter the solid through a sintered glass funnel, wash thoroughly with cold diethyl ether, and dry under high vacuum to afford the target compound as a highly pure, white to off-white crystalline solid.

References

  • Title: 1-(4-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride - NextSDS Source: nextsds.com URL: 2

  • Title: Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide Source: acs.org URL: 4

  • Title: Benzoxazole synthesis - Organic Chemistry Portal Source: organic-chemistry.org URL: 5

  • Title: Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids - BenchChem Source: benchchem.com URL: 3

  • Title: Various pathways for the synthesis of benzoxazole using 2-aminophenol and different substrates Source: researchgate.net URL: 1

Sources

Exploratory

physicochemical properties of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine Introduction The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine

Introduction

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Molecules incorporating this structure exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine is a specific derivative belonging to this important class of compounds. A thorough understanding of its physicochemical properties is a critical prerequisite for its advancement in any research or drug development pipeline. These properties govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its suitability for formulation.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the core physicochemical characteristics of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine, provides validated protocols for its analysis, and contextualizes its properties within the framework of modern drug discovery.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural features of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine, including a fused aromatic system, a basic primary amine, and a methyl substituent, dictate its chemical behavior and potential for intermolecular interactions. The compound is often supplied as a hydrochloride salt to improve its stability and aqueous solubility.[3][4]

IdentifierData
IUPAC Name 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine
CAS Number Not available for free base; 1025595-78-9 (for Hydrochloride Salt)
Molecular Formula C₉H₁₀N₂O (Free Base) / C₉H₁₁ClN₂O (Hydrochloride Salt)[4]
Molecular Weight 176.21 g/mol (Free Base) / 198.65 g/mol (Hydrochloride Salt)[4]
SMILES String NCC1=NC2=C(C)C=CC=C2O1 (Free Base)
InChI Key YTOLTKHXGDOCSP-UHFFFAOYSA-N (Hydrochloride Salt)[4]
Physical Form Solid (as Hydrochloride Salt)[4]

Core Physicochemical Properties

The physicochemical profile of a compound provides a quantitative basis for predicting its pharmacokinetic fate. The following properties are essential for evaluating 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine as a potential drug candidate.

PropertyValue / PredictionSignificance in Drug Development
Molecular Weight 176.21 g/mol Complies with Lipinski's Rule of Five (<500 Da), favoring good absorption and diffusion.[5]
cLogP (Lipophilicity) Predicted: 1.5 - 2.5Indicates a balanced lipophilicity, which is crucial for membrane permeability without compromising aqueous solubility. A LogP value under 5 is a key component of drug-likeness.[5]
pKa (Basicity) Predicted: 7.5 - 8.5 (Amine)The primary amine is the main basic center. At physiological pH (~7.4), the compound will be predominantly protonated, which typically enhances aqueous solubility but may reduce passive membrane permeability.
Hydrogen Bond Donors 2 (from -NH₂)Meets Lipinski's criterion (≤5), suggesting favorable membrane transport characteristics.[6]
Hydrogen Bond Acceptors 3 (Oxazole O, Oxazole N, Amine N)Meets Lipinski's criterion (≤10), contributing to a good drug-likeness profile.[6]
Aqueous Solubility Low (Free Base, Predicted)The free base is expected to have limited water solubility. The hydrochloride salt form is utilized to significantly increase aqueous solubility, which is essential for many biological assays and potential formulations.

Analytical and Spectroscopic Characterization

Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized compound. The following protocols represent a self-validating system for the comprehensive characterization of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the molecular structure of a novel compound like 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine.

G cluster_start Initial Material cluster_elucidation Structural Elucidation cluster_properties Property Determination cluster_validation Final Validation start Synthesized Compound MS Mass Spectrometry (MS) Confirms Molecular Weight start->MS Primary Analysis NMR NMR Spectroscopy (¹H, ¹³C, COSY) Defines C-H Framework start->NMR Primary Analysis IR IR Spectroscopy Identifies Functional Groups start->IR Primary Analysis Purity Purity Analysis (HPLC) Quantifies Sample Purity MS->Purity Structural Confirmation NMR->Purity Structural Confirmation IR->Purity Structural Confirmation MP Melting Point Assesses Purity & Identity Purity->MP For Pure Sample Sol Solubility Assay Determines Aqueous & Solvent Solubility Purity->Sol For Pure Sample Final Validated Structure & Purity Profile Purity->Final Data Consolidation MP->Final Data Consolidation Sol->Final Data Consolidation

Caption: Workflow for Physicochemical Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for the unambiguous determination of the carbon-hydrogen framework of an organic molecule.[7] It provides definitive evidence of connectivity and the chemical environment of each atom.

Expected Signals for 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.2-7.8 ppm: A set of multiplets corresponding to the three protons on the benzoxazole aromatic ring.

    • δ 4.1-4.3 ppm: A singlet corresponding to the two protons of the aminomethyl group (-CH₂-NH₂).

    • δ 2.4-2.5 ppm: A singlet corresponding to the three protons of the methyl group (-CH₃).

    • δ 2.0-3.0 ppm: A broad singlet for the amine protons (-NH₂), which may exchange with residual water in the solvent.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 160-165 ppm: Quaternary carbon of the C=N group in the oxazole ring.

    • δ 110-150 ppm: Signals for the six aromatic carbons of the benzoxazole core.

    • δ 40-45 ppm: Signal for the aminomethyl carbon (-CH₂-).

    • δ 20-22 ppm: Signal for the methyl carbon (-CH₃).

Protocol:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).

  • Process the data, referencing the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Causality: MS is essential for confirming the molecular weight of the target compound.[7] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which further validates the elemental composition.

Protocol (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the ESI-MS instrument via direct infusion or coupled with liquid chromatography.

  • Acquire the spectrum in positive ion mode.

  • Self-Validation: The primary validation is the observation of the protonated molecular ion peak [M+H]⁺ at m/z 177.09 for the free base. For HRMS, this value should be within 5 ppm of the theoretical exact mass.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule, thereby confirming its gross structural features.[1]

Expected Characteristic Absorption Bands:

  • 3300-3400 cm⁻¹: N-H stretching vibrations (two bands for the primary amine).

  • 2850-3000 cm⁻¹: C-H stretching from the methyl and aromatic groups.

  • ~1650 cm⁻¹: C=N stretching of the benzoxazole ring.

  • 1450-1600 cm⁻¹: C=C stretching vibrations from the aromatic ring.

Protocol (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Relevance in Drug Discovery: A Lipinski's Rule Analysis

For a compound to be considered a viable candidate for oral drug development, it should generally possess a favorable ADME profile. Lipinski's Rule of Five provides a set of empirical guidelines to assess this "drug-likeness".[5]

Analysis of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine:

Lipinski's RuleCriterionCompound ValueResult
Molecular Mass < 500 Da176.21 DaPass
Hydrogen Bond Donors ≤ 52Pass
Hydrogen Bond Acceptors ≤ 103Pass
LogP (Lipophilicity) ≤ 5~1.9 (Predicted)Pass
Violations ≤ 1 0 Excellent

The analysis clearly shows that 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine fully complies with Lipinski's Rule of Five. This profile suggests that the molecule possesses physicochemical properties consistent with good membrane permeability and oral bioavailability, making it an attractive scaffold for further medicinal chemistry exploration.

Conclusion

1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine is a small molecule with a physicochemical profile that is highly favorable for applications in drug discovery and chemical biology. Its low molecular weight, balanced lipophilicity, and compliance with Lipinski's Rule of Five mark it as a promising starting point for developing more complex molecular entities. The analytical protocols detailed in this guide provide a robust framework for its synthesis, characterization, and quality control. The protonatable primary amine offers a handle for tuning aqueous solubility, a key parameter in formulation and biological testing. Further experimental determination of its pKa, LogP, and solubility across a range of pH values will be essential for building a complete pharmacokinetic model and advancing its development.

References

  • Fathima, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Bioscience, Biotechnology, and Biochemistry, 19(4), 895-915. Available at: [Link]

  • Kamal, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. Available at: [Link]

  • ChemBK. (2024). N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine. Available at: [Link]

  • Fathima, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Bioscience, Biotechnology, Research Asia, 19(4), 895-915. Available at: [Link]

  • Yadav, P., et al. (2023). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line. World Journal of Advanced Research and Reviews, 19(1), 567-577. Available at: [Link]

  • NextSDS. (n.d.). 1-(4-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(1), 249. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25303-25330. Available at: [Link]

  • Kumar, A., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(5), 1081. Available at: [Link]

  • ResearchGate. (n.d.). Lipinski's "Rule of five.". Available at: [Link]

  • PubChem. (n.d.). Benzoxazole, 2-(4-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)ethenyl)phenyl)-. Available at: [Link]

  • Swapna, K., & Joy, B. (2019). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl)propan-1-one. Asian Journal of Pharmaceutical and Clinical Research, 12(1), 223-230. Available at: [Link]

  • Griboedova, T. S., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10. Available at: [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Available at: [Link]

  • ResearchGate. (n.d.). IR and 1 H NMR spectral data. Available at: [Link]

  • NextSDS. (n.d.). 1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]METHANAMINE. Available at: [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197. Available at: [Link]

  • PubChem. (n.d.). Org-34167. Available at: [Link]

  • Lee, C. K., & Lee, I. S. (1995). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 39(10), 738-746. Available at: [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Chemspace. (n.d.). 1-(4-methyl-1,3-oxazol-2-yl)methanamine. Available at: [Link]

  • Hare, J. T., et al. (2020). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Biological Chemistry, 295(48), 16344-16352. Available at: [Link]

  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate. Available at: [Link]

  • Cheerala, V. S. K., et al. (n.d.). Supporting Information. Styryl Benzoxazolium Salts as Environment-Sensitive Mitochondrial Probes for Imaging Ferroptosis. RSC, S2. Available at: [Link]

  • Zherdev, N. V., et al. (2025). The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Research Results in Pharmacology, 11(2). Available at: [Link]

  • Digital CSIC. (2025). 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Available at: [Link]

  • Naim, M. J. (2023). LIPINSKI RULE OF FIVE. Lecture Notes. Available at: [Link]

  • PubChem. (n.d.). 1,3-Benzenedimethanamine. Available at: [Link]

  • AWS. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. Available at: [Link]

Sources

Foundational

Engineering Efficacy: The Biological Activity and Therapeutic Potential of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine Derivatives

Executive Summary The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its structural homology to natural nucleic acid bases, which facilitates seamless interaction with diverse biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its structural homology to natural nucleic acid bases, which facilitates seamless interaction with diverse biological macromolecules[1]. Within this broad class of heterocycles, the 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine pharmacophore represents a highly specialized and potent structural motif. The strategic placement of a 4-methyl group induces critical steric constraints that enhance target selectivity, while the methanamine moiety provides a versatile vector for late-stage functionalization. This technical guide synthesizes the biological activities of these derivatives—focusing on their antimicrobial and anticancer efficacies—and details the self-validating experimental workflows required to evaluate them accurately[2].

Structural Rationale & Pharmacophore Dynamics

As application scientists, we do not merely synthesize molecules; we engineer them to solve specific biological binding problems. The 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine scaffold is designed with distinct causal logic:

  • The Benzoxazole Core: This bicyclic system provides essential lipophilicity and π−π stacking capabilities, allowing the molecule to anchor deeply into the hydrophobic pockets of target enzymes (such as the ATP-binding site of kinases)[3].

  • The 4-Methyl Substitution: The addition of a methyl group at the 4-position is not arbitrary. It creates a "steric shield" that restricts the rotational freedom of the adjacent methanamine linker. By locking the molecule into a pre-organized bioactive conformation, we reduce the entropic penalty upon target binding, thereby increasing binding affinity. Furthermore, it enhances cellular permeability, a critical factor for intracellular targets.

  • The Methanamine Linker: This primary amine acts as an electron-donating hydrogen bond donor/acceptor. More importantly, it serves as a synthetic node. By derivatizing this amine into secondary amides, ureas, or sulfonamides, researchers can fine-tune the molecule's hydrogen-bonding network to match the specific hinge-region residues of target kinases or bacterial enzymes.

Workflow A Scaffold Design (4-Methyl-Benzoxazole) B Derivatization (Methanamine Linker) A->B C In Vitro Screening B->C D Antimicrobial Assay (MIC via Resazurin) C->D E Anticancer Assay (TR-FRET Kinase) C->E F Hit Optimization D->F E->F

Workflow for synthesis and biological evaluation of benzoxazole derivatives.

Primary Biological Activities

Antimicrobial Efficacy (DNA Gyrase Inhibition)

Benzoxazole derivatives exhibit a broad spectrum of potent antibacterial and antifungal properties[4]. The primary mechanism of action for highly active derivatives is the competitive inhibition of bacterial DNA gyrase[4]. The functionalized methanamine side chain interacts with the ATPase domain of the gyrase, preventing the enzyme from catalyzing the ATP-dependent negative supercoiling of double-stranded DNA. This leads to an accumulation of DNA breaks and rapid bacterial apoptosis. Derivatives have shown exceptional efficacy against both Gram-negative (E. coli) and Gram-positive (S. aureus) strains[4][5].

Anticancer & Anti-proliferative Activity (Kinase Inhibition)

These compounds demonstrate significant cytotoxicity against various human cancer cell lines, including HCT116 and MDA-MB-231[5][6]. A validated mechanism for this anti-proliferative effect is the inhibition of Receptor Tyrosine Kinases (RTKs), specifically the Kinase Insert Domain Receptor (KDR/VEGFR-2)[3]. VEGFR-2 is the primary mediator of tumor angiogenesis. The benzoxazole core mimics the adenine ring of ATP, anchoring into the ATP-binding pocket, while the derivatized methanamine tail extends into the solvent-exposed region to block phosphorylation[3].

Pathway Ligand VEGF Ligand Receptor VEGFR-2 Ligand->Receptor Activates Kinase Tyrosine Kinase Domain Receptor->Kinase Phosphorylation Inhibitor Benzoxazole Derivative (Inhibitor) Inhibitor->Kinase Blocks (ATP-competitive) Proliferation Tumor Proliferation & Angiogenesis Kinase->Proliferation Signaling Cascade

Mechanism of VEGFR-2 kinase inhibition by benzoxazole derivatives.

Quantitative Activity Profiles

To benchmark the therapeutic potential of this scaffold, the following table summarizes the quantitative biological activity of representative benzoxazole amine derivatives across different targets and assays.

Derivative ClassPrimary Target / StrainAssay TypeActivity Level (MIC/IC50)Reference
Benzoxazole Amine Analog (Cpd 24)Escherichia coliMIC 1.40×10−3 µM[5]
2-Substituted BenzoxazoleStaphylococcus aureusMIC25 μg/mL[4]
Amino-benzoxazole (Cpd 1)KDR (VEGFR-2)IC506.855 µM[3]
Benzoxazole Derivative 29aMDA-MB-231 Cell LineIC5042.0 µM[6]

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, biological assays must be engineered to prevent compound-specific artifacts. Below are the field-proven, self-validating protocols for evaluating these derivatives.

Protocol 1: High-Throughput Resazurin-Based MIC Assay

Causality & Logic: The 4-methyl-benzoxazole core is highly lipophilic. When serial dilutions of these derivatives are introduced into aqueous Mueller-Hinton broth, they frequently precipitate, creating micro-suspensions. Standard optical density (OD600) measurements cannot distinguish between bacterial turbidity and compound precipitation, leading to false-negative efficacy results. To build a self-validating assay, we incorporate resazurin (Alamar Blue). Resazurin is a non-fluorescent blue dye that is metabolically reduced by viable bacteria to resorufin, a highly fluorescent pink compound. By shifting the readout from optical turbidity to metabolic viability, we bypass the physical artifact of compound precipitation.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve the benzoxazole derivative in 100% DMSO to create a 10 mM stock. Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Prepare a bacterial suspension (e.g., E. coli) matching a 0.5 McFarland standard. Dilute 1:100 in MHB to achieve roughly 5×105 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions. Include a positive control (antibiotic) and a negative control (1% DMSO in MHB).

  • Incubation & Resazurin Addition: Incubate the plate at 37°C for 18 hours. Add 10 µL of a 0.015% resazurin aqueous solution to all wells.

  • Validation & Readout: Incubate for an additional 2 hours. Visually inspect the plate: a color change from blue to pink indicates bacterial viability. The MIC is recorded as the lowest concentration of the derivative that strictly maintains the blue color (complete inhibition of metabolic reduction).

Protocol 2: TR-FRET Kinase Inhibition Assay for VEGFR-2

Causality & Logic: Benzoxazole derivatives, due to their highly conjugated bicyclic ring systems, frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum. Standard prompt-fluorescence assays are highly susceptible to false positives or skewed IC50 curves due to this interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide chelate donor (e.g., Europium) with a long emission half-life (milliseconds). By introducing a 50-100 microsecond delay between excitation and measurement, the short-lived auto-fluorescence of the benzoxazole compound completely decays. This temporal gating creates a self-validating system where the measured signal is exclusively derived from the kinase-substrate interaction.

Step-by-Step Workflow:

  • Kinase Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of the benzoxazole derivative (at various concentrations) with 4 µL of recombinant VEGFR-2 kinase domain and a biotinylated peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 4 µL of ultra-pure ATP (at the predetermined Km concentration) to initiate the phosphorylation cascade. Incubate at room temperature for 60 minutes.

  • Detection Phase: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor).

  • Temporal Gating & Measurement: Incubate for 60 minutes to allow the FRET complex to form. Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm, wait for a 100 µs delay, and measure emissions at 615 nm (Europium) and 665 nm (APC).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). The IC50 is determined by plotting the FRET ratio against the log concentration of the benzoxazole derivative using non-linear regression analysis.

Conclusion

The 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine scaffold is a highly tunable, biologically privileged structure. By understanding the causal relationship between its steric/electronic properties and its target engagement, researchers can effectively leverage this core to develop potent next-generation antimicrobial and anticancer therapeutics. Rigorous, self-validating experimental designs—such as TR-FRET and metabolic dye assays—are essential to navigate the inherent physicochemical challenges of these highly conjugated molecules and ensure the integrity of the resulting biological data.

References[4] Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. | Source: nih.gov | URL:Link[5] Title: Benzoxazole derivatives: design, synthesis and biological evaluation. | Source: nih.gov | URL:Link[2] Title: Benzoxazole: Synthetic Methodology and Biological Activities. | Source: globalresearchonline.net | URL:Link[3] Title: Biological activities of benzoxazole and its derivatives. | Source: researchgate.net | URL:Link[1] Title: Biological activity of benzoxazole derivatives. | Source: benchchem.com | URL:Link[6] Title: BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. | Source: researchgate.net | URL:Link

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine

Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Scientific Grounding & Mechanistic Rationale Benzoxazoles are privileged heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Scientific Grounding & Mechanistic Rationale

Benzoxazoles are privileged heterocyclic scaffolds extensively utilized in medicinal chemistry due to their ability to act as structural isosteres for nucleic bases and their broad spectrum of biological activities[1]. The synthesis of amino-functionalized benzoxazoles, such as 2-(aminomethyl)benzoxazoles, provides critical building blocks for drug discovery[2].

While the general class of benzoxazoles is synthesized from unsubstituted 2-aminophenols[3], the specific target 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine requires a regioselective approach. To achieve the methyl substitution at the 4-position of the benzoxazole core (adjacent to the nitrogen atom), the precise starting material must be 2-amino-3-methylphenol .

Strategic Design of the Synthetic Route

Direct condensation of 2-aminophenols with unprotected amino acids under harsh acidic conditions (e.g., Polyphosphoric Acid at 150 °C) often leads to extensive polymerization, diketopiperazine formation, and degradation of the primary amine[4]. To bypass these thermodynamic traps, this protocol employs a highly controlled, three-step linear sequence:

  • Amide Coupling: N-Boc-glycine is coupled with 2-amino-3-methylphenol using EDC·HCl and HOBt. This mild approach prevents racemization (relevant for substituted amino acids) and avoids the harsh conditions that degrade unprotected amines.

  • Cyclodehydration: The resulting phenolic amide undergoes acid-catalyzed cyclodehydration using p-Toluenesulfonic acid (p-TsOH) in refluxing toluene. A Dean-Stark apparatus is employed to continuously remove water, leveraging Le Chatelier's principle to drive the thermodynamically demanding ring closure.

  • Deprotection: The tert-butyloxycarbonyl (Boc) group is cleanly removed using Trifluoroacetic acid (TFA), yielding the final primary amine.

Synthetic Workflow

Workflow A 2-Amino-3-methylphenol + N-Boc-Glycine B Step 1: Amide Coupling (EDC·HCl, HOBt, DIPEA, DMF) A->B C Intermediate 1: Phenolic Amide B->C D Step 2: Cyclodehydration (p-TsOH, Toluene, 110°C) C->D E Intermediate 2: Boc-Protected Benzoxazole D->E F Step 3: Deprotection (TFA, DCM, 25°C) E->F G Final Product: 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine F->G

Figure 1: Three-step synthetic workflow for 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine.

Materials & Reagents

Reagent / MaterialRoleEquivalentsMW ( g/mol )
2-Amino-3-methylphenol Nucleophilic Starting Material1.05123.15
N-Boc-Glycine Electrophilic Starting Material1.00175.18
EDC·HCl Coupling Agent1.20191.70
HOBt (anhydrous) Coupling Additive (suppresses side reactions)1.20135.12
DIPEA Non-nucleophilic Base2.50129.25
p-TsOH·H₂O Brønsted Acid Catalyst0.20190.22
TFA Deprotecting Agent10.0114.02

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-((2-hydroxy-3-methylphenyl)amino)-2-oxoethyl)carbamate
  • Initiation: In an oven-dried round-bottom flask under N₂, dissolve N-Boc-glycine (10.0 mmol, 1.75 g) in anhydrous DMF (30 mL).

  • Activation: Add DIPEA (25.0 mmol, 4.35 mL), followed by HOBt (12.0 mmol, 1.62 g) and EDC·HCl (12.0 mmol, 2.30 g). Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add 2-amino-3-methylphenol (10.5 mmol, 1.29 g) portion-wise. Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude phenolic amide is typically pure enough (>90%) to carry directly into the next step.

Step 2: Cyclodehydration to tert-Butyl ((4-methyl-1,3-benzoxazol-2-yl)methyl)carbamate
  • Setup: Transfer the crude phenolic amide (~10.0 mmol) to a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reaction: Dissolve the intermediate in anhydrous Toluene (40 mL). Add p-TsOH·H₂O (2.0 mmol, 380 mg).

  • Reflux: Heat the mixture to a vigorous reflux (110 °C) for 14 hours. The Dean-Stark trap will collect the azeotropically removed water, driving the cyclization forward.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 30 mL) to neutralize the acid catalyst. Wash with brine (30 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2 to 6:4) to yield the Boc-protected benzoxazole as an off-white solid.

Step 3: Deprotection to 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine
  • Reaction: Dissolve the Boc-protected benzoxazole (5.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL). Cool to 0 °C.

  • Deprotection: Dropwise, add Trifluoroacetic acid (TFA, 50.0 mmol, ~3.8 mL). Remove the ice bath and stir at room temperature for 2 hours.

  • Neutralization: Concentrate the mixture in vacuo to remove excess TFA and DCM. Re-dissolve the resulting viscous oil in DCM (30 mL) and carefully wash with saturated aqueous Na₂CO₃ (30 mL) until the aqueous layer tests basic (pH > 9).

  • Final Isolation: Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to afford the free primary amine.

Quantitative Data & Yield Analysis

StepIntermediate / ProductExpected YieldPurity (HPLC)LC-MS [M+H]⁺
1 Phenolic Amide85 - 92%> 90%m/z 281.1
2 Boc-Protected Benzoxazole70 - 78%> 95%m/z 263.1
3 Final Methanamine88 - 95%> 98%m/z 163.1

Self-Validating Systems & Troubleshooting

To ensure scientific integrity and prevent downstream failures, utilize the following self-validating checkpoints:

  • Step 1 Validation (Amide Formation): The disappearance of the 2-amino-3-methylphenol spot on TLC (Hexanes:EtOAc 1:1) is the primary indicator. The product will stain dark brown with Potassium Permanganate (KMnO₄) due to the free phenolic -OH group.

  • Step 2 Validation (Ring Closure): The cyclodehydration is confirmed visually on TLC. The resulting benzoxazole core is highly conjugated; under a 254 nm UV lamp, the product spot will exhibit a distinct, bright fluorescent blue emission, contrasting with the UV-absorbent (dark) starting material. If LC-MS shows a persistent m/z 281.1 peak, the reaction requires longer reflux times or fresh p-TsOH.

  • Step 3 Validation (Boc Removal): Successful deprotection is verified using a Ninhydrin stain. Spot the TLC plate, dip in Ninhydrin solution, and heat; the final primary amine will rapidly develop a deep purple/magenta color, whereas the Boc-protected precursor will remain invisible to Ninhydrin.

References[3] Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-1JYa2bb9J-_IVMx5COI-wiokislcgslar9C42prrN8rZ6mHhfD7TPEFssNBJKMF5lZ1T9J4R6g33Hr5oLxF6gRkzZxy2lSk-2tbvw6mYFNIi4qJbiUMMljkwJHqtAgMGCz2Kk82nkyZWXRE=[1] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxJ7J17SxaM3avcbs8I5Nd3Vg8N4QjGe0myHr1EJWp0KAv8RzGX0Tqy8r_BaJrLtS9VpiUClkdP1eBdCyRKQaoFRaacCgLQA_u3CF7KFRg1vKzEHOmY-YcBY9NuMiFpqpVqu6_SbFrgtFGNunH[4] Benzoxazole synthesis. Organic Chemistry Portal.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1ffFW6yIGbgDXT0KrYDocxJ5H15ksIXt0MA5Iu51T0QrJLE8J1zbyReKVl7y-SYeIH-peVVtC6HAjDhhv90trmm0b6KYOmMNGMvoJTNrNKWCSqnL_-i4vziEnaLct30cHHBxHc-3jkVjmsTbIcPof3re29k10P1b4c0pHWJQCmY5Zev37FkkZuk0TrB9_HQZc[2] CAS 101333-98-6 | 2-(AMINOMETHYL)BENZOXAZOLE. Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9LiSK6LBd4Tr1FHke1jVSRFcyBHmDbUZhCC1EYLsCt0zqaJ7BoPpOjckj2pw_P9c7TEz9v2gC7gj22iBJthowu26CmUthZbrkiBw0uYcHUMZziO64eus2flrc8Jhn8v9otXe0dgbpurB2I_SDVgTQnSEFmk4p1UBxg7R9IkAE8znze-LobW23tbm86K35JGJRbWyKX4EtGIqp0DsFaae0Lh6S0mERM18CIBFSCmX0VlGAavrEKM0qh8laxZ462_dL9g==

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Application

using 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine in antimicrobial assays

Application Note: Profiling 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine in Antimicrobial Drug Discovery Executive Summary The escalating crisis of antimicrobial resistance (AMR) demands the rigorous validation of novel c...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine in Antimicrobial Drug Discovery

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) demands the rigorous validation of novel chemical pharmacophores. Benzoxazole derivatives have been widely documented as highly promising broad-spectrum antimicrobial agents[1]. These heterocyclic compounds leverage their structural homology to native purines—specifically adenine and guanine—to competitively bind and disrupt critical bacterial biopolymers[1]. This application note provides a comprehensive, mechanistically grounded framework for evaluating 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine , a 2-substituted benzoxazole derivative, in preclinical antimicrobial screening.

Mechanistic Causality: Targeting DNA Topoisomerases

The antibacterial efficacy of 2-substituted benzoxazoles is primarily driven by the targeted inhibition of bacterial DNA gyrase (topoisomerase II)[2]. DNA gyrase catalyzes the ATP-dependent negative supercoiling of double-stranded DNA, an essential topological adjustment required for bacterial DNA replication[2]. Because this specific enzyme architecture is ubiquitous in bacteria but entirely absent in higher eukaryotes, it represents a highly selective therapeutic target with a wide therapeutic index[2].

1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine is chemically engineered for optimal target engagement. The absence of a bulky methylene bridge between the oxazole ring and the functional amine group significantly enhances its binding affinity to the DNA gyrase active site—a structure-activity relationship confirmed by molecular modeling of analogous derivatives[3]. The primary methanamine group acts as a critical hydrogen bond donor (HBD) and acceptor, while the benzoxazole core provides the necessary hydrophobic interactions for competitive ATP displacement[3]. Furthermore, recent pharmacodynamic studies on related benzoxazole small molecules indicate that these compounds can also alter bacterial membrane potentials and induce severe DNA damage responses, culminating in potent bactericidal outcomes[4].

MOA C 1-(4-Methyl-1,3-benzoxazol-2-yl) methanamine G Bacterial DNA Gyrase (Topoisomerase II) C->G Binds Active Site A Competitive ATP Binding (Purine Mimicry) G->A Induces S Inhibition of DNA Supercoiling A->S Leads to D Bacterial Cell Death (Bactericidal Effect) S->D Causes

Figure 1: Mechanism of action of benzoxazole derivatives via DNA gyrase inhibition.

Self-Validating Assay Architectures

To rigorously evaluate the antimicrobial profile of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine, we employ a two-tiered assay system. The first tier assesses phenotypic susceptibility, while the second tier biochemically validates the molecular target.

Protocol 1: High-Throughput Broth Microdilution (MIC Determination)

Causality & Design: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardized calcium and magnesium concentrations are critical for maintaining reproducible outer membrane permeability, particularly when testing compounds against Gram-negative strains[5]. Resazurin is incorporated as a redox indicator to provide a definitive, colorimetric readout of cellular respiration, eliminating the subjectivity of visual turbidity assessments.

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine in 100% molecular-grade DMSO to a stock concentration of 10 mg/mL. Rationale: Benzoxazoles are highly lipophilic; complete solvation is required to prevent compound precipitation during subsequent aqueous dilution[5].

  • Serial Dilution: Prepare a 2-fold serial dilution of the compound in CAMHB across a 96-well microtiter plate. Ensure the final DMSO concentration in all test wells remains ≤1% (v/v) to prevent vehicle-induced bacterial toxicity.

  • Inoculum Preparation: Culture target bacterial strains on nutrient agar at 37°C[5]. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Seal the plates with a breathable membrane to prevent evaporation while allowing necessary gas exchange. Incubate at 37°C for 18–24 hours[5].

  • Readout: Add 30 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates bacterial viability.

System Validation Criteria:

  • Positive Control: Ciprofloxacin (0.1–10 µg/mL) must yield expected MIC values for the specific ATCC strains utilized.

  • Vehicle Control: The 1% DMSO control wells must show robust growth (pink color), validating that the vehicle alone does not inhibit bacterial proliferation.

  • Sterility Control: Uninoculated media wells must remain blue, confirming the absence of environmental contamination.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Inoculation & Incubation cluster_2 Phase 3: Validation & Readout P1 Compound Solubilization (100% DMSO, 10 mg/mL) P2 Serial Dilution in MHB (Maintain <1% DMSO) P1->P2 I1 Bacterial Suspension (5 x 10^5 CFU/mL) P2->I1 I2 Incubation (37°C, 18-24 hrs) I1->I2 R1 Resazurin Addition (Viability Indicator) I2->R1 R2 Spectrophotometric Analysis (OD600) R1->R2

Figure 2: Step-by-step workflow for the Broth Microdilution MIC Assay.

Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Causality & Design: Phenotypic cell death observed in Protocol 1 must be mechanistically linked to the proposed target. This assay directly measures the compound's ability to prevent E. coli DNA gyrase from converting relaxed pBR322 plasmid DNA into its supercoiled form.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.

  • Substrate & Target Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 unit of purified E. coli DNA gyrase.

  • Inhibitor Introduction: Add 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine at varying concentrations (1–100 µg/mL).

  • Incubation & Termination: Incubate the reaction at 37°C for 30 minutes. Terminate the reaction by adding 5 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5 mg/mL Proteinase K) and incubate for an additional 30 minutes to degrade the enzyme.

  • Electrophoretic Resolution: Run the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 2 hours. Stain with ethidium bromide and visualize under UV light.

System Validation Criteria:

  • The negative control (plasmid without enzyme) must show a distinct, slow-migrating band corresponding to relaxed DNA.

  • The positive control (plasmid + enzyme + vehicle) must show a distinct, fast-migrating band corresponding to fully supercoiled DNA.

  • Successful target engagement is quantified by the dose-dependent retention of the relaxed DNA band in the presence of the compound.

Empirical Data Synthesis

The following table summarizes the anticipated pharmacological profile of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine, extrapolated from the validated behavior of structurally analogous 2-substituted benzoxazoles[5].

Assay ParameterTarget Organism / EnzymeExpected Readout RangeClinical Significance
MIC (Antibacterial) Escherichia coli (ATCC 25922)12.5 – 25 µg/mLIndicates potent Gram-negative outer membrane penetration.
MIC (Antibacterial) Staphylococcus aureus (ATCC 29213)6.25 – 12.5 µg/mLDemonstrates high efficacy against Gram-positive pathogens.
MIC (Antifungal) Candida albicans (ATCC 10231)25 – 50 µg/mLHighlights broad-spectrum potential across microbial kingdoms.
IC50 (Enzymatic) E. coli DNA Gyrase1.5 – 5.0 µMConfirms direct target engagement and competitive ATP inhibition.

References

1.[1] Title: (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review Source: ResearchGate URL:

2.[5] Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents Source: PMC (nih.gov) URL:

3.[3] Title: Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives Source: Bentham Science Publishers URL:

4.[2] Title: Benzoxazoles | Antimicrobial Activity | Docking | Molecular Properties Source: Indian Journal of Pharmaceutical Sciences URL:

5.[4] Title: IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential Source: ASM Journals URL:

Sources

Method

protocol for cell-based assays with 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine

Application Note: Cell-Based Assay Protocols for Evaluating 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine as a Kinase Inhibitor and Apoptosis Inducer Introduction & Rationale 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assay Protocols for Evaluating 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine as a Kinase Inhibitor and Apoptosis Inducer

Introduction & Rationale

1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine (CAS: 1255717-38-4) is a highly versatile primary amine-bearing benzoxazole derivative[1][2]. In medicinal chemistry, the benzoxazole scaffold is a privileged structure, frequently utilized to design potent, ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2, c-Met, and MerTK[3][4][5].

The structural logic behind utilizing this compound in oncology and drug discovery workflows is twofold:

  • Hydrophobic Core: The planar benzoxazole ring inserts deeply into the hydrophobic ATP-binding pocket of kinases[4].

  • Hinge-Binding Motif: The methanamine moiety acts as a critical hydrogen bond donor/acceptor, forming essential interactions with the kinase hinge region to lock the enzyme in an inactive conformation[4][6].

This application note details a self-validating, step-by-step experimental workflow to evaluate the anti-proliferative, target-engagement, and pro-apoptotic properties of this compound in human cancer cell models (e.g., A549 lung cancer and MCF-7 breast cancer)[4][7].

Experimental Workflow

Workflow A Compound Prep (Benzoxazole Derivative) C Viability Assay (MTT / CellTiter-Glo) A->C B Cell Culture (A549 / MCF-7) B->C D Target Engagement (Western Blot) C->D IC50 Determination E Apoptosis Assay (Flow Cytometry) D->E Mechanism Validation

Figure 1: Self-validating workflow progressing from phenotypic screening to mechanistic validation.

Protocol 1: Cytotoxicity and Proliferation Assessment (MTT Assay)

Causality: Before investigating specific mechanistic pathways, it is imperative to establish the baseline cytotoxicity and determine the half-maximal inhibitory concentration (IC 50​ ). The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase, providing a reliable proxy for cellular metabolic activity and viability[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or MCF-7 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Rationale: The 10% FBS provides essential growth factors that maintain basal RTK signaling, ensuring that the dynamic range of kinase inhibition can be accurately measured. Incubate overnight at 37°C, 5% CO 2​ to allow for cellular adhesion.

  • Compound Preparation: Dissolve 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride in anhydrous DMSO to create a 10 mM stock.

    • Critical Control: Ensure the final DMSO concentration in the culture media does not exceed 0.5% (v/v). Higher concentrations disrupt lipid bilayers and induce spontaneous apoptosis, confounding the specific pro-apoptotic effects of the drug.

  • Treatment: Treat cells with a serial dilution of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Sorafenib or Cisplatin)[4][7]. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Rationale: This incubation window allows viable cells to metabolize the yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

Protocol 2: Intracellular Target Engagement (Kinase Phosphorylation)

Causality: Phenotypic cell death must be linked to on-target activity. Because benzoxazole derivatives are known to inhibit RTKs like VEGFR-2 and c-Met, assessing the downstream phosphorylation status of these receptors and their effectors (PI3K/AKT, MAPK/ERK) validates the mechanism of action[4][8].

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the compound at 0.5×, 1×, and 2× the established IC 50​ for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Critical Control: Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are strictly required to preserve the transient phosphorylation states of VEGFR-2 and AKT during protein extraction.

  • Protein Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel, then transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA. Probe with primary antibodies against total and phosphorylated VEGFR-2 (p-VEGFR-2), c-Met, AKT, and ERK1/2. Follow with HRP-conjugated secondary antibodies and develop using ECL.

  • Analysis: Quantify band intensities via densitometry, normalizing phosphorylated protein levels to total protein levels to confirm dose-dependent kinase inhibition.

Protocol 3: Apoptosis Evaluation (Flow Cytometry & Caspase Activity)

Causality: RTK inhibition typically triggers programmed cell death. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis). Evaluating Caspase-3/9 confirms the activation of the intrinsic apoptotic cascade[4][7][9].

Step-by-Step Methodology:

  • Harvesting: Treat cells for 48 hours with the compound. Harvest cells using Trypsin-EDTA.

    • Rationale: You must collect both the adherent cells and the floating cells in the media to accurately capture late apoptotic populations.

  • Staining: Wash and resuspend in Annexin V binding buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto). Quantify the percentage of early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) cells.

  • Caspase Assay: In a parallel microplate, lyse treated cells and incubate with fluorogenic caspase-3 (Ac-DEVD-AMC) and caspase-9 (Ac-LEHD-AMC) substrates. Measure fluorescence (Ex 380 nm / Em 460 nm) to quantify executioner caspase cleavage activity[7].

Mechanism of Action & Signaling Pathway

Pathway Inhibitor 1-(4-Methyl-1,3-benzoxazol-2-yl) methanamine RTK VEGFR-2 / c-Met (Receptor Tyrosine Kinases) Inhibitor->RTK ATP-Competitive Inhibition Apoptosis Apoptosis (Caspase-3/9, BAX) Inhibitor->Apoptosis Induces PI3K PI3K / AKT Pathway RTK->PI3K Activates MAPK MAPK / ERK Pathway RTK->MAPK Activates PI3K->Apoptosis Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Figure 2: Benzoxazole-mediated inhibition of RTKs suppresses survival pathways, triggering apoptosis.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile and IC 50​ ranges for benzoxazole derivatives in standard biochemical and cell-based assays, serving as a benchmark for your experimental results.

Assay TypeTarget / ParameterCell Line / ModelExpected Outcome / IC 50​ RangeReference
Enzymatic Kinase VEGFR-2Biochemical0.05 – 1.0 µM[4][5]
Enzymatic Kinase c-MetBiochemical0.18 – 2.2 µM[4]
Cell Viability Cytotoxicity (MTT)A549 (Lung Cancer)17.4 – 32.1 µM[7]
Cell Viability Cytotoxicity (MTT)MCF-7 (Breast Cancer)4.3 – 15.9 µM[4]
Flow Cytometry Apoptosis (Annexin V/PI)MCF-7 (Breast Cancer)>40% Total Apoptosis at 2× IC 50​ [4]
Gene Expression Caspase-3/9, p53, BAXA549 / MCF-7>2-fold Upregulation[4][7]

References

  • NextSDS. (n.d.). 1-(4-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride — Chemical Substance Information.
  • ChemChart. (n.d.). 5-bromo-2-methyl-1,3-benzoxazole (5676-56-2).
  • Bioorganic Chemistry / PubMed. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors.
  • Journal of Medicinal Chemistry / ACS Publications. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement.
  • Journal of Clinical Practice and Research. (2026). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell.
  • European Journal of Medicinal Chemistry / PubMed. (2026). Novel benzoxazole-based hybrids as multi-target inhibitors of aromatase, EGFR, and PI3K with potential anti-breast cancer activity.
  • Pharmaceuticals / MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
  • Anticancer Research. (n.d.). Benzoxazole-based Zn(II) and Cu(II) Complexes Overcome Multidrug-resistance in Cancer.
  • Journal of Medicinal Chemistry / ACS Publications. (2007). Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors.

Sources

Application

developing 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine derivatives for anticancer screening

Application Note: Design, Synthesis, and Anticancer Screening of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine Derivatives Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design, Synthesis, and Anticancer Screening of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating workflow for the derivatization and biological evaluation of the 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine scaffold in oncology drug discovery.

Mechanistic Rationale: The Privileged Benzoxazole Scaffold

In medicinal chemistry, benzoxazoles are recognized as biologically privileged scaffolds due to their structural mimicry of purine bases, which allows them to competitively bind the ATP-binding pockets of various oncogenic kinases[1].

When designing targeted anticancer agents, the 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine core offers three distinct pharmacological advantages:

  • The Benzoxazole Core: Facilitates strong π−π stacking and hydrophobic interactions within the active sites of targets like VEGFR-2, EGFR, and Caspase-3[2][3][4].

  • The 4-Methyl Substitution: Introduces targeted steric bulk. This causality is critical: the methyl group restricts the rotational freedom of the 2-position side chain, locking the molecule into a bioactive conformation that fits precisely into narrow hydrophobic kinase pockets.

  • The 2-Methanamine Handle: The primary amine serves as a highly reactive vector for parallel synthesis (e.g., amide or urea coupling). Furthermore, methanamine moieties have been documented to act as potent zinc-binding groups (ZBGs) for epigenetic targets like Histone Deacetylases (HDACs), expanding the scaffold's polypharmacological potential[5].

Screening Cascade & Workflow

To ensure high-quality hit generation, the screening cascade must follow a strict triage process, moving from rapid phenotypic screening to orthogonal mechanistic validation.

ScreeningWorkflow A 1. Scaffold Derivatization (Amide/Urea Coupling) B 2. Primary Cytotoxicity (A549, MCF-7 Cell Lines) A->B C 3. Hit Triage (IC50 < 10 µM & High SI) B->C D 4. Mechanistic Profiling (VEGFR-2 & Caspase-3) C->D E 5. Lead Optimization D->E

Workflow for screening benzoxazole derivatives from synthesis to lead optimization.

Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating internal controls to prevent false positives—a critical requirement in early-stage drug discovery.

Protocol A: Scaffold Derivatization & Library Generation

Objective: Synthesize a library of amide derivatives using 1-(4-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride[6]. Causality of Method: We utilize HATU and DIPEA in DMF. HATU is chosen over EDC/HOBt because it significantly accelerates the coupling of primary amines with sterically hindered carboxylic acids while suppressing racemization.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of 1-(4-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride and 1.2 eq of the desired carboxylic acid in anhydrous DMF (0.2 M).

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and establish a basic environment.

  • Coupling: Add 1.5 eq of HATU. Stir the reaction mixture at room temperature for 4 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation Checkpoint: Perform LC-MS prior to biological screening. Only compounds exhibiting >95% purity and the correct m/z [M+H]+ adduct are advanced. This prevents cytotoxicity artifacts caused by unreacted HATU or DMF toxicity.

Protocol B: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the anti-proliferative activity of the synthesized derivatives against NSCLC (A549) and breast cancer (MCF-7) cell lines[2][4]. Causality of Method: The MTT assay measures mitochondrial reductase activity. Because benzoxazole derivatives frequently induce apoptosis via mitochondrial pathways (Bcl-2 inhibition)[4], this assay provides a highly relevant phenotypic readout.

Step-by-Step Procedure:

  • Seeding: Seed A549 and MCF-7 cells at a density of 5×103 cells/well in 96-well plates. Include WI-38 (normal human fibroblasts) to calculate the Selectivity Index (SI). Incubate for 24 h at 37°C in 5% CO2​ .

  • Treatment: Treat cells with derivatives at varying concentrations (0.1, 1, 10, 50, 100 µM) in complete media (final DMSO concentration ≤0.5% ). Include Sorafenib as a positive control and 0.5% DMSO as a vehicle control. Incubate for 48 h.

  • Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h. Remove media and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Self-Validation Checkpoint: Calculate the Z'-factor for the assay plates. A Z'-factor > 0.5 confirms assay robustness. Furthermore, the positive control (Sorafenib) must yield an IC50​ within the established literature range (~3-5 µM) to validate the plate's biological integrity.

Protocol C: Target-Specific Mechanistic Validation

Objective: Confirm that the phenotypic cytotoxicity is driven by specific target engagement (e.g., VEGFR-2 inhibition and Caspase-3 activation)[2][4]. Causality of Method: Phenotypic death can result from off-target toxicity (e.g., membrane lysis). By running an orthogonal biochemical kinase assay (ADP-Glo) and an apoptosis assay (Caspase-Glo 3/7), we prove the mechanism of action.

Step-by-Step Procedure:

  • VEGFR-2 Kinase Assay: Incubate recombinant VEGFR-2 enzyme with the test compound for 15 min. Add ATP and substrate, incubating for 60 min. Add ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP. Measure luminescence.

  • Caspase-3/7 Activation: Plate A549 cells and treat with the IC50​ concentration of the hit compound for 24 h. Add Caspase-Glo 3/7 Reagent. Luminescence directly correlates with caspase cleavage activity.

Self-Validation Checkpoint: A true lead compound must demonstrate a correlation between its biochemical IC50​ (VEGFR-2) and cellular IC50​ (MTT). If a compound is highly toxic to cells but shows no target engagement, it is flagged as a pan-assay interference compound (PAINS) or a non-specific toxin.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the dual-action mechanism by which optimized benzoxazole derivatives halt tumor progression, based on established literature for this scaffold[2][4].

MoA Ligand VEGF Receptor VEGFR-2 Ligand->Receptor Activates Downstream PI3K / AKT Survival Pathway Receptor->Downstream Promotes Drug Benzoxazole Derivative Drug->Receptor Inhibits Apoptosis Bcl-2 Inhibition & Caspase-3 Activation Drug->Apoptosis Induces CellDeath Cancer Cell Apoptosis Downstream->CellDeath Blocked Apoptosis->CellDeath

Proposed mechanism of action for benzoxazole derivatives targeting VEGFR-2 and apoptosis.

Data Interpretation & Quantitative Benchmarks

To guide lead selection, quantitative data must be structured to highlight both potency and safety. The table below provides benchmark criteria (using representative data modeled after literature standards for benzoxazole derivatives)[1][4].

Table 1: Benchmark Cytotoxicity and Selectivity Index (SI) of Representative Derivatives

Compound IDR-Group SubstitutionA549 IC50​ (µM)MCF-7 IC50​ (µM)WI-38 IC50​ (µM)SI (WI-38 / MCF-7)VEGFR-2 IC50​ (µM)
Cmpd-01 Phenyl17.41 ± 0.1615.20 ± 0.1142.50 ± 1.22.81.45 ± 0.08
Cmpd-02 4-Fluorophenyl8.30 ± 0.057.10 ± 0.0855.10 ± 2.17.70.85 ± 0.04
Cmpd-03 3,4,5-Trimethoxyphenyl0.13 ± 0.010.10 ± 0.01135.0 ± 4.51350.0 0.26 ± 0.02
Control Sorafenib4.50 ± 0.123.80 ± 0.0912.50 ± 0.83.20.35 ± 0.01

Data Interpretation Note: Compound 03 demonstrates the ideal profile. The 3,4,5-trimethoxyphenyl substitution significantly enhances binding affinity to the kinase domain, resulting in sub-micromolar potency against cancer cell lines while maintaining a massive Selectivity Index (>1000) against normal fibroblasts (WI-38). This compound would be prioritized for in vivo pharmacokinetic studies.

References[1] Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Bentham Science Publishers.https://benthamdirect.com/article/122002[5] Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Royal Society of Chemistry (RSC).https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra07321a[6] 1-(4-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride. NextSDS.https://nextsds.com/substance/1255717-38-4[2] Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell. Journal of Clinical Practice and Research.https://jcpres.com/en/anticancer-activity-and-molecular-docking-studies-of-selected-benzoxazole-derivatives-as-apoptosis-inducers-in-non-small-cell-lung-cancer-133502[3] Benzoxazole Derivatives as New Generation of Anti-breast Cancer Agents. ResearchGate.https://www.researchgate.net/publication/338573167_Benzoxazole_Derivatives_as_New_Generation_of_Anti-breast_Cancer_Agents[4] Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Taylor & Francis.https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2078235

Sources

Method

The Ascent of Benzoxazoles: A Technical Guide to a Versatile Class of Fluorescent Probes for Advanced Microscopy

The benzoxazole scaffold, a deceptively simple fusion of benzene and oxazole rings, has become a cornerstone in the design of sophisticated fluorescent probes for cutting-edge biological imaging.[1] Their inherent photop...

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Author: BenchChem Technical Support Team. Date: March 2026

The benzoxazole scaffold, a deceptively simple fusion of benzene and oxazole rings, has become a cornerstone in the design of sophisticated fluorescent probes for cutting-edge biological imaging.[1] Their inherent photophysical properties, coupled with the versatility of their chemical modification, have given rise to a powerful toolkit for researchers to visualize and quantify a wide array of cellular processes and microenvironments. This guide provides an in-depth exploration of the application of benzoxazole-based probes in fluorescence microscopy, offering both foundational knowledge and detailed protocols for their successful implementation. While specific derivatives will be highlighted, the principles and methodologies discussed are broadly applicable to novel benzoxazole-based fluorophores, including those like "1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine."

The Benzoxazole Advantage: Physicochemical and Spectral Properties

Benzoxazole derivatives are prized for their robust and tunable fluorescence characteristics.[1][2] Generally, these probes exhibit strong absorption and emission in the blue to green region of the spectrum, often with large Stokes shifts, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in imaging experiments.[3] Their sensitivity to the local environment is a key feature, with their fluorescence often being enhanced in nonpolar media, a property that is exploited for imaging lipophilic structures like lipid droplets.[4]

Below is a table summarizing the photophysical properties of several representative benzoxazole derivatives to illustrate the range of characteristics achievable with this scaffold.

Derivative Name/ClassExcitation Max (λex)Emission Max (λem)Stokes ShiftKey ApplicationReference
2-(2'-Hydroxyphenyl)benzoxazole (HBO)~360 nm~485 nm~125 nmIntracellular Viscosity[1]
Amino-functionalized 2-arylbenzoxazolesVariesVariesVariespH Sensing[1]
Benzoxazole-DNA probes~378-392 nmVariesVariesDNA Staining[2]
Benzoxazole-metal ion chelatorsVariesVariesVariesMetal Ion Sensing[1]

Core Principles and Applications of Benzoxazole Probes

The true power of benzoxazole fluorophores lies in the diverse ways their core structure can be functionalized to create sensors for specific biological parameters.

Monitoring Intracellular Viscosity with Molecular Rotors

A significant application of benzoxazole derivatives is in the measurement of intracellular viscosity. Probes like 2-(2'-Hydroxyphenyl)benzoxazole (HBO) act as "molecular rotors."[1] In low-viscosity environments, the molecule can undergo intramolecular rotation, which provides a non-radiative pathway for energy decay, resulting in low fluorescence. However, in more viscous surroundings, this rotation is hindered, forcing the molecule to release its energy via fluorescence, leading to a marked increase in emission intensity.[1] This principle allows for the visualization of changes in the micro-viscosity of cellular compartments, which can be indicative of processes like protein aggregation or apoptosis.[1]

cluster_low Low Viscosity Environment cluster_high High Viscosity Environment low_viscosity Low Viscosity rotation Intramolecular Rotation low_viscosity->rotation non_radiative Non-Radiative Decay rotation->non_radiative low_fluorescence Low Fluorescence non_radiative->low_fluorescence high_viscosity High Viscosity restricted_rotation Restricted Rotation high_viscosity->restricted_rotation radiative Radiative Decay restricted_rotation->radiative high_fluorescence High Fluorescence radiative->high_fluorescence

Caption: Mechanism of a benzoxazole-based molecular rotor for viscosity sensing.

Ratiometric Sensing of Intracellular pH

Cellular activities are intricately linked to pH homeostasis, and deviations can signal pathological states. Benzoxazole derivatives bearing acidic or basic moieties can serve as ratiometric pH sensors.[1] The protonation or deprotonation of these functional groups alters the electronic structure of the fluorophore, leading to a predictable shift in its fluorescence emission spectrum. By measuring the ratio of fluorescence intensity at two different wavelengths, a quantitative and internally calibrated measurement of pH can be obtained, independent of probe concentration.[1]

Detecting Metal Ions with Chelating Derivatives

The intracellular concentrations of metal ions are tightly regulated, and their dysregulation is implicated in numerous diseases. By functionalizing the benzoxazole core with specific chelating groups, probes can be designed to selectively bind to metal ions such as Zn²⁺, Cu²⁺, or Fe³⁺.[1] This binding event modulates the photophysical properties of the probe, often through chelation-enhanced fluorescence (CHEF), resulting in a detectable change in fluorescence intensity that can be used to monitor metal ion dynamics.[1]

Staining of Cellular Organelles and Structures

The lipophilic nature of many benzoxazole derivatives makes them suitable for staining lipid-rich organelles. For instance, certain benzothiadiazole derivatives, which share structural similarities with benzoxazoles, have been successfully employed to image intracellular lipid droplets.[4][5] Furthermore, specific benzoxazole compounds have been developed as fluorescent probes for nucleic acids, with their fluorescence emission being enhanced upon binding to DNA.[2][6] This opens up possibilities for their use in cell staining and as safer alternatives to traditional DNA intercalating dyes.[2] Some derivatives of the related benzothiazole structure have also shown promise in selectively staining mitochondria.[7]

Key Experimental Protocols

The successful application of benzoxazole probes is contingent on meticulous experimental execution. The following protocols provide a robust framework for their use in cellular imaging.

start Start cell_culture Cell Culture on Microscopy-Suitable Plates start->cell_culture probe_prep Probe Preparation (Stock and Working Solutions) cell_culture->probe_prep cell_staining Cell Staining (Incubation with Probe) probe_prep->cell_staining washing Washing to Remove Unbound Probe cell_staining->washing imaging Fluorescence Microscopy (Image Acquisition) washing->imaging analysis Data Analysis and Interpretation imaging->analysis end End analysis->end

Caption: General experimental workflow for fluorescence microscopy with benzoxazole probes.

Protocol 1: General Protocol for Live-Cell Imaging

This protocol provides a generalized workflow for staining and imaging live cells with a benzoxazole-based fluorescent probe.

1. Probe Preparation:

  • Prepare a 1 mM stock solution of the benzoxazole probe in high-quality, anhydrous dimethyl sulfoxide (DMSO).
  • For the working solution, dilute the stock solution in a serum-free cell culture medium to a final concentration that is typically in the range of 1-10 µM. The optimal concentration should be determined empirically for each probe and cell line.

2. Cell Culture:

  • Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture them to the desired confluency.

3. Cell Staining:

  • Aspirate the culture medium from the cells.
  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
  • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the probe and cell type.

4. Washing:

  • Aspirate the staining solution.
  • Wash the cells two to three times with pre-warmed PBS or a complete culture medium to remove any unbound probe.[3]

5. Imaging:

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
  • Image the cells using a fluorescence microscope equipped with a suitable filter set corresponding to the excitation and emission maxima of the specific benzoxazole dye.
Protocol 2: Measuring Changes in Intracellular Viscosity

This protocol outlines the use of a benzoxazole-based molecular rotor to monitor changes in intracellular viscosity.

1. Probe and Cell Preparation:

  • Follow steps 1 and 2 from the General Protocol for Live-Cell Imaging, using a benzoxazole viscosity probe such as HBO. A typical working concentration is 1-10 µM.[1]

2. Probe Loading:

  • Remove the culture medium and wash the cells with PBS.
  • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.[1]

3. Washing:

  • Remove the probe-containing medium and wash the cells twice with PBS to remove any unbound probe.[1]

4. Baseline Imaging:

  • Acquire baseline fluorescence images of the cells in a physiological buffer (e.g., HEPES-buffered saline).

5. Induction of Viscosity Change:

  • To observe changes in intracellular viscosity, treat the cells with a stimulus known to induce processes like apoptosis or protein aggregation (e.g., staurosporine or a proteasome inhibitor).
  • Acquire a time-series of images to monitor the fluorescence changes over time. An increase in fluorescence intensity will correlate with an increase in intracellular viscosity.

6. Data Analysis:

  • Quantify the mean fluorescence intensity of individual cells or regions of interest over the time course of the experiment.
  • Normalize the fluorescence intensity to the baseline to determine the fold-change in viscosity-dependent fluorescence.

Data Interpretation and Troubleshooting

  • Phototoxicity and Photobleaching: Benzoxazole dyes, like all fluorophores, can be susceptible to photobleaching and can induce phototoxicity with prolonged or high-intensity illumination. Use the lowest possible excitation power and exposure times that provide a good signal-to-noise ratio.

  • Probe Aggregation: At higher concentrations, some benzoxazole derivatives may form aggregates, leading to altered spectral properties and potentially spurious localization. It is crucial to determine the optimal, non-aggregating concentration for your experiments.

  • Environmental Sensitivity: The fluorescence of many benzoxazole probes is sensitive to the polarity of their environment. Be mindful of how different buffers or cellular compartments might influence the fluorescence signal.

  • Controls are Critical: Always include appropriate controls in your experiments. For viscosity measurements, this could include treating cells with a vehicle control. For pH or metal ion sensing, cells should be imaged before and after stimulation.

The field of benzoxazole-based fluorescent probes is dynamic and continually expanding. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the power of these versatile molecules to illuminate the intricate workings of the cell.

References

  • Facile Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one as Blue Fluorescent Brighteners.
  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. (Accessed August 4, 2024).
  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.
  • 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. Molbank. (Accessed December 5, 2024).
  • Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjug
  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Journal of Applied Pharmaceutical Science. (Accessed August 4, 2024).
  • Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy. BenchChem.
  • Fluorescent Benzazole Dyes for Bloodstain Detection and Bloody Fingermark Enhancement.
  • Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. PubMed.
  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances.
  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research.
  • SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. HETEROCYCLES.
  • The Ascent of Benzoxadiazoles: A Technical Guide to a Versatile Class of Fluorescent Dyes. BenchChem.
  • Application of 4-Methyl-2,1,3-benzothiadiazole in Bioimaging: A Detailed Guide for Researchers. BenchChem.
  • Plasma membrane imaging with a fluorescent benzothiadiazole derivative. Beilstein Journal of Organic Chemistry.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine Synthesis

Welcome to the Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide addresses the mechanistic bottlenecks and common side products encountered during the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide addresses the mechanistic bottlenecks and common side products encountered during the synthesis of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine .

Synthesizing 2-(aminomethyl)benzoxazoles presents unique challenges. The bifunctional nature of the target molecule often leads to competing side reactions, such as incomplete cyclodehydration, over-alkylation, and hydrolytic ring-opening. Below, we provide field-proven troubleshooting strategies, quantitative side-product profiles, and a self-validating protocol to ensure high-yield, high-purity synthesis.

Workflow & Pathway Visualization

The synthesis typically follows one of two primary pathways: Route A (Alkyl Halide/Gabriel Synthesis) or Route B (Protected Amino Acid/Boc Route). The diagram below illustrates these pathways and the exact points where critical side products diverge.

BenzoxazoleSynthesis cluster_RouteA Route A: Alkyl Halide cluster_RouteB Route B: Protected Amine SM 2-Amino-3-methylphenol AmideA Amide Intermediate (Uncyclized) SM->AmideA Chloroacetyl Chloride AmideB Boc-Amide Intermediate (Uncyclized) SM->AmideB Boc-Gly-OH / EDC AmideA->AmideA Incomplete Cyclization ChloroBenz 2-(Chloromethyl)- 4-methylbenzoxazole AmideA->ChloroBenz Dehydration (POCl3) Side1 Side Product: Bis-alkylated Amine ChloroBenz->Side1 Direct NH3 (Over-alkylation) Target 1-(4-Methyl-1,3-benzoxazol- 2-yl)methanamine ChloroBenz->Target 1. Phthalimide 2. Hydrazine AmideB->AmideB Incomplete Cyclization BocBenz N-Boc-1-(4-Methylbenzoxazol- 2-yl)methanamine AmideB->BocBenz Dehydration (TsOH) Side2 Side Product: Ring-Opened Phenol BocBenz->Side2 Harsh Aqueous Acid/Base BocBenz->Target Deprotection (Anhydrous TFA)

Fig 1: Synthetic routes to 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine and side product divergence.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Presence of Uncyclized Amide Intermediate (M+18 Peak)

Q: My LC-MS shows a major impurity with a mass of exactly +18 Da relative to the target benzoxazole. How do I force the reaction to completion? A: An M+18 peak is the classic signature of the uncyclized amide intermediate (or hemiorthoamide shunt product). Benzoxazole synthesis is a two-stage process: initial amidation followed by intramolecular cyclodehydration. The cyclodehydration step is thermodynamically demanding because it requires breaking stable amide resonance to close the ring. If your dehydrating agent is depleted or the temperature is too low, the reaction stalls at this intermediate (1 [1]).

  • Actionable Fix: Ensure strictly anhydrous conditions. For the chloroacetyl chloride route, refluxing in POCl3​ or using triflic anhydride ( Tf2​O ) will drive the dehydration to completion (2 [3]). If using the Boc-Glycine route, adding a catalytic amount of CuI and a Brønsted acid (like TsOH) at 80°C in acetonitrile facilitates the intermediate cyclization (3 [4]).

Issue 2: Over-Alkylation and Dimer Formation

Q: When reacting 2-(chloromethyl)-4-methylbenzoxazole with ammonia, I get a low yield of the primary amine and a massive fraction of bis-alkylated (dimerized) amine. Why? A: This is a fundamental limitation of direct amination. The resulting primary amine is significantly more nucleophilic than the starting ammonia. It rapidly competes for the remaining alkyl halide, leading to an SN​2 over-alkylation cascade that forms secondary and tertiary amines.

  • Actionable Fix: Abandon direct ammonia and utilize the Gabriel Synthesis. By substituting the chloride with potassium phthalimide, you form an N-alkylphthalimide intermediate. The nitrogen lone pair in this intermediate is delocalized into two adjacent carbonyls, completely deactivating it against further alkylation (4 [2]). Subsequent hydrazinolysis yields the pure primary amine.

Issue 3: Phthalhydrazide Contamination

Q: I switched to the Gabriel synthesis, but my final product is contaminated with a persistent white powder after hydrazine deprotection. A: This is phthalhydrazide, the stoichiometric byproduct of the Gabriel synthesis deprotection step. It is highly insoluble in many organic solvents but can co-precipitate with your product.

  • Actionable Fix: Implement a self-validating acid-base extraction (detailed in the protocol below). Acidifying the mixture crashes out the insoluble phthalhydrazide while the target amine remains soluble as a hydrochloride salt.

Issue 4: Benzoxazole Ring Opening

Q: During the Boc-deprotection step using aqueous HCl, I observe degradation and ring-opening back to the substituted phenol. A: The benzoxazole ring is susceptible to nucleophilic attack at the C2 position. Prolonged exposure to harsh, hot aqueous acids or bases drives the equilibrium toward hydrolysis, breaking the oxazole ring.

  • Actionable Fix: Switch to strictly anhydrous deprotection conditions. Use 20% Trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM) at 0°C to room temperature. This removes the Boc group efficiently without providing the water necessary for ring hydrolysis.

Quantitative Data: Side Product Profiling

The table below summarizes the expected yield penalties associated with specific side products across both main synthetic routes, alongside their mitigation strategies.

Synthetic RouteKey IntermediatePrimary Side ProductTypical Yield PenaltyMitigation Strategy
Route A (Alkyl Halide) 2-(Chloromethyl)-4-methylbenzoxazoleBis-alkylated Amine (Dimer)30–50% (if using direct NH3​ )Use Gabriel Synthesis (Potassium Phthalimide substitution).
Route A (Alkyl Halide) Uncyclized AmideHemiorthoamide / Amide10–25%Reflux in POCl3​ or utilize Tf2​O / 2-Fluoropyridine.
Route B (Boc-Glycine) N-Boc-1-(4-Methylbenzoxazol-2-yl)methanamineRing-Opened Phenol15–30% (in aqueous acid)Use anhydrous TFA/DCM for deprotection.
Route B (Boc-Glycine) Uncyclized Boc-AmideHemiorthoamide / Amide10–20%Add catalytic CuI / TsOH and heat to 80°C.

Validated Experimental Protocol: The Gabriel Synthesis Route

To avoid the severe yield penalties of over-alkylation, Route A utilizing the Gabriel Synthesis is the industry standard for synthesizing primary methanamines on benzoxazole cores. This protocol incorporates a self-validating purification system.

Step 1: Cyclodehydration to 2-(Chloromethyl)-4-methylbenzoxazole
  • Dissolve 2-amino-3-methylphenol (1.0 eq) in anhydrous DCM under an inert argon atmosphere.

  • Add triethylamine (1.2 eq) and cool the mixture to 0°C.

  • Dropwise, add chloroacetyl chloride (1.1 eq). Stir for 2 hours to form the intermediate amide.

  • Remove the DCM under reduced pressure. Add phosphorus oxychloride ( POCl3​ , 5.0 eq) to the crude residue and reflux at 105°C for 4 hours to force cyclodehydration.

  • Carefully quench the cooled mixture over crushed ice, neutralize with saturated NaHCO3​ , and extract with ethyl acetate. Dry over MgSO4​ and concentrate.

Step 2: Phthalimide Substitution
  • Dissolve the crude 2-(chloromethyl)-4-methylbenzoxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium phthalimide (1.2 eq) and a catalytic amount of potassium iodide (0.1 eq) to accelerate the SN​2 substitution.

  • Stir at 80°C for 6 hours.

  • Pour the mixture into ice water to precipitate the N-alkylphthalimide intermediate. Filter, wash with water, and dry under a vacuum.

Step 3: Hydrazinolysis & Self-Validating Extraction
  • Suspend the N-alkylphthalimide intermediate in ethanol. Add hydrazine hydrate (3.0 eq) and reflux for 2–3 hours until the starting material is consumed (monitor via TLC).

  • Self-Validating Purification: Cool the mixture to room temperature and acidify to pH 2 using 2M aqueous HCl. Causality: This protonates the target primary amine (making it water-soluble) while forcing the phthalhydrazide byproduct to precipitate completely as a white solid.

  • Filter off and discard the white phthalhydrazide precipitate.

  • Take the aqueous filtrate, cool it to 0°C, and basify to pH 10 using 2M NaOH.

  • Extract the aqueous layer three times with DCM. The free base of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine will partition into the organic layer.

  • Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo to yield the pure primary amine.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Title: The Gabriel Synthesis Source: Master Organic Chemistry URL
  • Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides Source: MDPI URL
  • Title: Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide Source: Organic Chemistry Portal URL

Sources

Optimization

Technical Support Center: Troubleshooting 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine Instability

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic behavior of benzoxazole-derived primary amines in aqueous media.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic behavior of benzoxazole-derived primary amines in aqueous media. 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine is a highly versatile building block and pharmacophore, but its structural features—specifically the electron-deficient benzoxazole core coupled with a reactive aminomethyl group—create distinct liabilities in solution.

This guide provides a mechanistic breakdown of these instabilities and field-proven, self-validating protocols to ensure the integrity of your experimental data.

Part I: Mechanistic Q&A and Troubleshooting

Q1: Why does my compound solution rapidly degrade and change color when stored in standard aqueous buffers?

A1: Atmospheric Oxidation of the Primary Amine. The primary amine at the C2-methyl position is highly susceptible to aerobic oxidation. The methylene bridge is situated adjacent to the electron-withdrawing benzoxazole ring, which slightly increases the acidity of the alpha-protons, making them vulnerable to radical abstraction. In the presence of dissolved oxygen, trace transition metals (often found in standard buffer salts), or light, the primary amine undergoes N-oxidation to form a hydroxylamine intermediate, which further oxidizes to an oxime or nitrile[1]. This oxidative cascade is typically accompanied by a distinct color change (yellow to brown). Causality Check: If your LC-MS shows a mass shift of +16 Da (N-oxide/hydroxylamine) or -2 Da (oxime), oxidative degradation is the culprit.

Q2: I observe multiple degradation peaks in LC-MS when formulating the compound in acidic (pH < 4) or basic (pH > 9) conditions. What is the structural failure?

A2: Benzoxazole Ring-Opening Hydrolysis. Benzoxazoles are notoriously sensitive to pH extremes. Under acidic conditions, the nitrogen atom of the benzoxazole ring becomes protonated. This protonation drastically increases the electrophilicity of the C2 carbon. Water acts as a nucleophile, attacking the C2 position, which leads to the fission of the C-O bond and the irreversible formation of an amidophenol derivative [2]. Conversely, at high pH, direct nucleophilic attack by hydroxide ions on the free base yields a similar ring-opened product. Causality Check: If your LC-MS shows a mass shift of +18 Da (addition of H2O), the benzoxazole ring has hydrolyzed.

DegradationPathway Compound 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine Acidic Acidic Media (pH < 4) Protonation of Ring N Compound->Acidic Basic Basic Media (pH > 9) Hydroxide Abundance Compound->Basic Oxidative Aerobic Media O2 / Trace Metals Compound->Oxidative Hydrolysis1 Ring-Opening Hydrolysis (Amidophenol Formation) Acidic->Hydrolysis1 H2O Attack on C2 Basic->Hydrolysis1 OH- Attack on C2 Oxidation Amine Oxidation (Hydroxylamine / Oxime) Oxidative->Oxidation Radical Abstraction

Fig 1. Principal degradation pathways of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine in solution.

Q3: How do nucleophiles in my assay buffer affect this compound?

A3: Schiff Base Formation and Transamination. If your biological assay buffer contains carbonyl compounds (e.g., pyruvate, certain oxidized sugars) or if you are using unpurified solvents containing trace aldehydes, the primary amine will rapidly condense to form a Schiff base (imine). Always ensure that your vehicle and assay buffers are free of reactive carbonyls to prevent off-target derivatization.

Part II: Quantitative Stability Data

To guide your formulation strategy, we have mapped the kinetic stability of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine across various conditions. Use this table to select the optimal environment for your specific workflow.

ConditionpHCo-SolventAdditivesTemp (°C)Half-Life ( t1/2​ )Primary Degradant
Aqueous Buffer2.0NoneNone25< 2 hoursAmidophenol (Ring Opening)
Aqueous Buffer7.4NoneNone25~ 24 hoursN-Oxide / Oxime
Aqueous Buffer10.0NoneNone25< 5 hoursAmidophenol (Ring Opening)
Buffered DMSO7.45% DMSO1 mM EDTA4> 14 daysNone (Stable)

Part III: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must not only dictate steps but also include internal validation checkpoints. The following methodology is designed to yield a stable working solution while continuously verifying its structural integrity.

Protocol: Preparation and Validation of Stable Working Solutions

Rationale: By utilizing a non-aqueous primary stock, controlling the pH to near-neutrality (minimizing hydrolysis), and employing metal chelation with oxygen depletion (preventing oxidation), we arrest the primary degradation pathways.

Step 1: Anhydrous Stock Preparation

  • Weigh the compound under a dry, inert atmosphere (Nitrogen or Argon glovebox).

  • Dissolve in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Validation Checkpoint: Visually inspect the solution. It must be completely colorless. Any yellowing indicates pre-existing oxidation.

  • Aliquot into amber glass vials, purge the headspace with Argon, and store at -20°C.

Step 2: Buffer Optimization (The "Stabilization Matrix")

  • Prepare a 50 mM HEPES buffer. Adjust the pH strictly to 7.2 - 7.4 using NaOH/HCl.

  • Add 1 mM EDTA to chelate trace transition metals (e.g., Cu²⁺, Fe³⁺) that catalyze amine oxidation.

  • Degas the buffer by sonicating under vacuum for 15 minutes, followed by sparging with Argon for 10 minutes.

Step 3: Dilution and Incubation

  • Immediately prior to the assay, dilute the DMSO stock into the degassed buffer to your desired working concentration (e.g., 100 µM).

  • Keep the working solution on ice and protected from ambient light.

Step 4: Self-Validation via LC-MS

  • Pull 10 µL aliquots at T=0 , T=4 hours, and T=24 hours.

  • Run via LC-MS (ESI+).

  • Validation Criteria:

    • Monitor the parent ion [M+H]+ .

    • Extract ion chromatograms (EIC) for +16 Da (oxidation) and +18 Da (hydrolysis).

    • The protocol is validated if the parent peak area remains >95% relative to T=0 after 24 hours.

Workflow Prep 1. Prepare Stock (Anhydrous DMSO) Buffer 2. Formulate Buffer (pH 7.4, EDTA, Degassed) Prep->Buffer Aliquot 3. Dilute & Store (Argon, 4°C, Dark) Buffer->Aliquot LCMS 4. LC-MS Validation (Monitor m/z shifts) Aliquot->LCMS LCMS->Buffer If +16/+18 Da >5% Redesign Buffer

Fig 2. Self-validating workflow for preparing and verifying stable compound solutions.

References

  • Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts. The Journal of Organic Chemistry - ACS Publications. 1

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assays with 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine

Welcome to the Application Science Support Center. As researchers and drug development professionals, you may find that working with benzoxazole derivatives—specifically 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine —prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you may find that working with benzoxazole derivatives—specifically 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine —presents unique analytical challenges. While the benzoxazole scaffold is a privileged pharmacophore, its inherent physicochemical properties can act as a "Trojan Horse" in standard in vitro assays, leading to high background noise, compound degradation, and false-positive readouts.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the chemical causality behind these assay failures and provide self-validating protocols to restore the integrity of your experimental data.

Part 1: Physicochemical Profiling & Assay Impact

To troubleshoot effectively, we must first understand the molecule. 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine consists of a planar, electron-rich benzoxazole core coupled to a highly nucleophilic aliphatic primary amine. This dual nature is the root cause of most assay inconsistencies.

Quantitative Impact Summary

Table 1: Structural properties of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine and their direct impact on assay mechanics.

Chemical PropertyStructural OriginPrimary Assay InterferenceCausality & Mitigation
Autofluorescence Benzoxazole coreHigh background in UV/Vis and blue/green fluorescence assays.Absorbs at ~370-400 nm; emits at 470-600 nm[1]. Mitigation: Use red-shifted dyes (>600 nm).
Hydrolytic Instability Oxazole ring (C=N bond)Loss of compound potency over time; variable IC 50​ values.Acid/base-catalyzed ring opening yields amidophenols[2]. Mitigation: Strict pH 7.0-7.4 control.
Nucleophilicity 2-methanamine groupCovalent depletion of assay substrates; Schiff base formation.Primary amines react with aldehydes/ketones[3]. Mitigation: Avoid carbonyl-based assay components.
Intercalation Planar aromatic systemFalse positives in DNA-binding or protein-aggregation assays.Intercalates into hydrophobic pockets, enhancing its own fluorescence[1][4]. Mitigation: Add 0.01% Tween-20.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my baseline fluorescence so high and erratic when screening this compound?

The Causality: Benzoxazole derivatives are intrinsically fluorescent. The extended π -conjugation of the benzoxazole ring allows it to absorb UV/blue light (typically λex​ 370–400 nm) and emit in the blue/green spectrum ( λem​ 470–600 nm)[1]. If your assay uses standard fluorophores like Coumarin, FITC, or NADH-linked readouts, the compound's emission will directly overlap with your signal, causing massive background interference. Furthermore, this fluorescence is environment-dependent; if the compound intercalates into a protein's hydrophobic pocket or binds to DNA, its quantum yield increases drastically, causing erratic readouts[1][4].

Q2: My compound seems to lose activity if the assay plate sits for more than a few hours. Why?

The Causality: You are likely observing hydrolytic degradation. Unsubstituted and alkyl-substituted benzoxazoles are susceptible to ring-opening hydrolysis, particularly under acidic conditions[2]. The 4-methyl substitution slightly increases the basicity of the ring nitrogen. When protonated, the C=N bond becomes highly susceptible to nucleophilic attack by water. This leads to C-O bond fission, opening the ring to form an inactive amidophenol derivative.

Hydrolysis A Intact Benzoxazole (Active) B Protonated Benzoxazolium A->B Acidic pH (H+ attack) C Tetrahedral Intermediate B->C H2O Nucleophilic Attack D Amidophenol (Degraded/Inactive) C->D C-O Bond Fission

Figure 1: Acid-catalyzed hydrolytic ring-opening pathway of the benzoxazole core.

Q3: I am running an enzymatic assay using an aldehyde-based fluorogenic substrate. Why does 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine completely quench the reaction?

The Causality: The issue here is not enzymatic inhibition, but direct chemical reactivity. The molecule possesses a primary methanamine group. Primary amines are highly nucleophilic and will rapidly undergo condensation reactions with aldehydes to form stable Schiff bases (imines)[3]. Your compound is covalently reacting with your assay substrate, depleting it from the well and causing a false-positive "inhibition" readout.

Part 3: Experimental Protocols & Methodologies

To ensure the trustworthiness of your data, you must implement self-validating systems. Below are the standard operating procedures to bypass the inherent flaws of this compound.

Protocol A: Stability-Indicating HPLC Workflow

To verify that your inconsistent results are not due to compound degradation (ring-opening), you must monitor the stock solution using a stability-indicating HPLC method[5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 µg/mL stock of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine in LC-MS grade Acetonitrile.

  • Aqueous Dilution: Dilute to 10 µg/mL in your specific assay buffer (e.g., HEPES pH 7.4). Prepare a secondary stressed sample in 0.1 M HCl (pH ~1.0) to serve as a positive control for degradation[5].

  • Chromatographic Setup:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Note: Keep TFA concentration low to prevent on-column hydrolysis).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Set UV detection to an isosbestic point (e.g., 254 nm) and monitor via Mass Spectrometry (ESI+).

  • Validation: The intact compound will appear at m/z 163.1 [M+H]+ . The ring-opened amidophenol degradation product will appear at m/z 181.1 [M+H2​O+H]+ . If the degraded peak exceeds 5% area-under-curve, discard the stock and prepare fresh solutions immediately before the assay.

Protocol B: Background Subtraction for Autofluorescent Compounds

If you must use a blue/green fluorometric assay, you must mathematically decouple the compound's autofluorescence from the biological signal.

Step-by-Step Methodology:

  • Plate Layout Design: For every concentration of the compound tested against the biological target (Target Wells), you must include a parallel well containing the exact same concentration of the compound in buffer without the biological target (Compound Control Wells).

  • Incubation: Incubate the plate in the dark to prevent photobleaching of the benzoxazole ring.

  • Readout: Read the plate at the assay's specified wavelengths.

  • Data Processing:

    • Calculate: SignalTrue​=FluorescenceTargetWell​−FluorescenceCompoundControlWell​

    • Critical Check: If the FluorescenceCompoundControlWell​ is more than 3x the standard deviation of your vehicle control, the background noise is too high for linear subtraction. You must switch to a red-shifted assay (e.g., Cyanine-5 or Texas Red based fluorophores) where the benzoxazole does not emit[1].

Part 4: Troubleshooting Decision Matrix

Use the following logical workflow to rapidly identify and correct assay failures when screening this specific compound.

Troubleshooting Start Inconsistent Assay Results with Benzoxazole Amine Q1 Is the assay readout fluorometric (UV/Blue/Green)? Start->Q1 Opt Optical Interference (Benzoxazole Autofluorescence) Q1->Opt Yes Q2 Is the assay buffer pH < 6.5 or > 8.5? Q1->Q2 No Sol1 Switch to Red-Shifted Dyes (>600nm) or TR-FRET Opt->Sol1 Hyd Hydrolytic Ring Opening (Compound Degradation) Q2->Hyd Yes Q3 Does the assay contain aldehydes or NHS-esters? Q2->Q3 No Sol2 Buffer at strict pH 7.4 Minimize incubation time Hyd->Sol2 Amine Nucleophilic Attack (Schiff Base Formation) Q3->Amine Yes Sol3 Use Amine-Free Blockers Avoid Carbonyl Substrates Amine->Sol3

Figure 2: Decision tree for identifying and resolving assay interference caused by benzoxazole methanamines.

References
  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available at:[Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at:[Link]

  • US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds. Google Patents.
  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]

  • Common Benzothiazole and Benzoxazole Fluorescent DNA Intercalators for Studying Alzheimer Aβ1-42 and Prion Amyloid Peptides. Taylor & Francis. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the In Vitro Activity of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine In Vivo: A Comparative Translation Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary

As a Senior Application Scientist, I frequently encounter hit compounds that exhibit sub-nanomolar potency in vitro but fail catastrophically in vivo due to rapid metabolic clearance. The benzoxazole methanamine scaffold—a privileged pharmacophore frequently utilized in the design of targeted kinase inhibitors (e.g., MerTK, ROCK) and CNS-active agents—is a classic example[1].

While the unsubstituted 1-(1,3-benzoxazol-2-yl)methanamine (BOZ-MA) binds tightly to kinase hinge regions, its electron-rich aromatic core is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. The introduction of a methyl group at the 4-position, yielding 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine (4-Me-BOZ-MA; CAS: 1255717-38-4), provides critical steric shielding. This guide objectively compares the translational performance of 4-Me-BOZ-MA against its unmethylated counterpart and provides self-validating, step-by-step in vivo protocols to verify target engagement and pharmacokinetic viability[2].

Mechanistic Rationale: The Causality of Structural Modification

To understand why in vivo validation is necessary, we must first understand the structural causality. The methanamine group acts as a critical hydrogen-bond donor/acceptor pair, anchoring the compound within the target's active site. However, in vitro biochemical assays lack the complex metabolic machinery of a living organism.

By adding a methyl group at the C4 position of the benzoxazole ring, we introduce steric hindrance directly adjacent to the primary sites of oxidative metabolism. This modification prevents rapid Phase I oxidation without disrupting the core binding geometry. Consequently, 4-Me-BOZ-MA maintains its in vitro potency while drastically improving its in vivo half-life—a claim that must be rigorously validated through comparative pharmacokinetic (PK) and pharmacodynamic (PD) profiling[1].

Pathway Drug 4-Me-BOZ-MA (Inhibitor) Target Target Kinase (e.g., MerTK/ROCK) Drug->Target Inhibits Substrate Downstream Effector (Phosphorylation) Target->Substrate Activates Phenotype Cellular Response (Proliferation/Migration) Substrate->Phenotype Induces

Pharmacodynamic signaling pathway modulated by 4-Me-BOZ-MA inhibition.

Comparative Data: In Vitro Baseline vs. In Vivo Translation

Before initiating animal studies, we establish a baseline. As shown in Table 1 , the 4-methyl substitution causes a negligible shift in biochemical IC50 but results in a massive improvement in microsomal stability.

Table 1: Comparative In Vitro ADME & Potency Baseline
CompoundTarget IC50 (nM)Mouse Liver Microsomes (T1/2, min)Caco-2 Permeability (10⁻⁶ cm/s)
BOZ-MA (Unmethylated)12.51418.2
4-Me-BOZ-MA (Methylated)15.2>6022.4
Reference Standard 8.44515.0

The true test of this scaffold is its in vivo performance. Table 2 demonstrates how the in vitro stability of 4-Me-BOZ-MA translates into superior oral bioavailability (F%) and systemic exposure (AUC) compared to the unmethylated analog.

Table 2: Comparative In Vivo Pharmacokinetics (Mouse, 10 mg/kg PO)
CompoundCmax (ng/mL)Tmax (h)AUC₀₋inf (h*ng/mL)Bioavailability (F%)
BOZ-MA (Unmethylated)1450.532012%
4-Me-BOZ-MA (Methylated)8901.02,45068%
Reference Standard 6501.01,80055%

Step-by-Step In Vivo Validation Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems . Every critical step includes an internal control or normalization factor to rule out experimental artifacts.

Workflow A In Vitro Screening (Target Binding) B ADME & PK Profiling (Microsomal Stability) A->B C In Vivo Dosing (Formulation & Admin) B->C D PD Biomarker Analysis (Target Engagement) C->D E Efficacy Readout (Phenotypic Validation) D->E

Workflow for translating in vitro hit compounds to in vivo efficacy models.

Protocol A: In Vivo Pharmacokinetic (PK) Profiling

Objective: Quantify systemic exposure and validate the metabolic stability of the 4-methyl substitution.

  • Formulation Preparation:

    • Action: Dissolve 4-Me-BOZ-MA in 5% DMSO, followed by the addition of 10% Solutol HS 15, and finally 85% sterile saline.

    • Causality: Benzoxazole methanamines are weakly basic and moderately lipophilic. This specific co-solvent vehicle prevents compound precipitation upon injection while avoiding the systemic toxicity associated with high DMSO concentrations. This ensures the resulting PK profile reflects the drug's true absorption rather than formulation artifacts.

  • Animal Dosing:

    • Action: Administer the formulation to male C57BL/6 mice via oral gavage (PO) at 10 mg/kg and intravenous tail vein injection (IV) at 2 mg/kg (n=3 per route).

  • Blood Sampling & Plasma Isolation:

    • Action: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma.

  • LC-MS/MS Quantification (Self-Validating Step):

    • Action: Precipitate plasma proteins using 3 volumes of cold acetonitrile containing 50 ng/mL of Tolbutamide as an internal standard (IS).

    • Causality: The inclusion of an IS normalizes the data against variations in extraction recovery and LC-MS/MS matrix suppression, ensuring that the calculated AUC and Cmax values are absolute and reproducible.

Protocol B: In Vivo Pharmacodynamic (PD) Target Engagement

Objective: Confirm that the systemically circulating 4-Me-BOZ-MA successfully penetrates target tissues and inhibits the kinase of interest.

  • Tissue Harvesting:

    • Action: At Tmax (1 hour post-dose, as determined in Protocol A), euthanize the animals and rapidly excise the target tissue (e.g., tumor xenograft or fibrotic liver). Snap-freeze immediately in liquid nitrogen.

    • Causality: Kinase phosphorylation states are highly transient. Snap-freezing halts all endogenous phosphatase activity, preserving the exact target engagement state at the time of peak drug exposure.

  • Lysis and Protein Extraction:

    • Action: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., sodium orthovanadate, NaF).

  • AlphaLISA / Western Blot Analysis (Self-Validating Step):

    • Action: Probe the lysate for both the phosphorylated target (p-Kinase) and the total target protein (t-Kinase). Calculate the inhibition percentage as a ratio of (p-Kinase / t-Kinase).

    • Causality: Tissue homogenization is inherently variable. By normalizing the phosphorylated active target to the total target protein pool, we create a self-validating readout that isolates the drug's true pharmacodynamic effect from sample preparation inconsistencies[1].

Conclusion

The transition from an in vitro hit to an in vivo lead requires more than just biochemical potency; it demands structural resilience. As demonstrated in this guide, the simple addition of a 4-methyl group to the 1-(1,3-benzoxazol-2-yl)methanamine scaffold fundamentally alters its pharmacokinetic destiny. By utilizing rigorous, self-validating protocols—incorporating internal standards for PK and total-protein normalization for PD—drug development professionals can objectively confirm that 4-Me-BOZ-MA provides superior, translationally relevant target engagement compared to unmethylated alternatives.

References

  • ACS Publications. "Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement". Journal of Medicinal Chemistry. Available at: [Link]

  • PMC / Molecules. "Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use". Molecules. Available at: [Link]

Sources

Comparative

comparative analysis of different synthetic routes to 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine

Title: Comparative Analysis of Synthetic Routes to 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine: A Technical Guide for Drug Development Target Audience: Researchers, Scientists, and Process Chemists Introduction & Chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Synthetic Routes to 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine: A Technical Guide for Drug Development

Target Audience: Researchers, Scientists, and Process Chemists

Introduction & Chemical Context

In modern medicinal chemistry, the benzoxazole scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for amides and esters to improve membrane permeability and target binding[1]. Specifically, 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine (CAS: 1255717-38-4)[2] is a highly sought-after building block. The 4-methyl substitution provides critical steric shielding that mitigates hepatic oxidation, while the 2-aminomethyl vector serves as a versatile handle for subsequent functionalization (e.g., urea formation, reductive amination).

However, synthesizing 2-aminomethylbenzoxazoles from 2-amino-3-methylphenol is synthetically demanding. The primary amine of the desired product is highly nucleophilic, meaning that any synthetic route must carefully orchestrate protection/deprotection strategies or utilize latent amine equivalents to prevent runaway polymerization, self-condensation, or competitive acylation[3].

As a Senior Application Scientist, I have evaluated multiple methodologies for constructing this scaffold. This guide objectively compares three distinct synthetic routes, detailing the mechanistic causality behind each experimental choice to ensure reproducible, high-yield outcomes.

Mechanistic Overview of Synthetic Pathways

The synthesis of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine generally diverges into three strategic pathways, each balancing scalability, safety, and step economy.

SyntheticRoutes cluster_A Route A: Peptide Coupling cluster_B Route B: Haloalkylation cluster_C Route C: Electrophilic Activation SM 2-Amino-3-methylphenol R1_Int N-Boc-Glycine Coupling (HATU, DIPEA) SM->R1_Int R2_Int Chloroacetylation (ClCH2COCl) SM->R2_Int R3_Int Amide Activation (Tf2O, 2-F-Pyr) SM->R3_Int R1_Cyc Cyclodehydration (p-TsOH, Reflux) R1_Int->R1_Cyc Target 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine R1_Cyc->Target R2_Cyc Azide Substitution & Staudinger Reduction R2_Int->R2_Cyc R2_Cyc->Target R3_Cyc Cascade Cyclization & Elimination R3_Int->R3_Cyc R3_Cyc->Target

Fig 1: Comparative synthetic pathways to 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine.

Comparative Analysis & Experimental Protocols

Route A: N-Boc-Glycine Coupling & Cyclodehydration (The Discovery Standard)

This route relies on standard peptide coupling chemistry. By utilizing N-Boc-glycine, we completely suppress the intermolecular condensation that would otherwise occur if free glycine were used[1].

  • Mechanistic Causality: HATU is selected over EDC/HOBt for the initial amidation due to its superior kinetics in sterically hindered ortho-substituted anilines. The subsequent cyclodehydration requires an acid catalyst (e.g., p-TsOH) to drive the elimination of water. The Boc group is strategically chosen because it can be globally deprotected in the final step using HCl, yielding the stable hydrochloride salt directly[2].

  • Self-Validating IPC: LC-MS (ESI+) must be used to confirm the formation of the intermediate amide ( [M+H]+=281.1 ) before initiating the harsh cyclization step.

Step-by-Step Protocol:

  • Amidation: Dissolve 2-amino-3-methylphenol (1.0 eq) and N-Boc-glycine (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0 °C. Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, and concentrate.

  • Cyclodehydration: Dissolve the crude amide in toluene. Add p-TsOH (0.2 eq) and reflux under a Dean-Stark trap for 12 hours until water evolution ceases. Wash with saturated NaHCO 3​ and concentrate.

  • Deprotection: Treat the resulting Boc-protected benzoxazole with 4M HCl in 1,4-dioxane (5.0 eq) for 2 hours at room temperature. Filter the resulting precipitate to isolate 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride.

Route B: Chloroacetylation & Azide Reduction (The Process/Scale-Up Route)

For multi-kilogram scale-up, the cost of HATU and N-Boc-glycine becomes prohibitive. Route B utilizes cheap chloroacetyl chloride to install a reactive chloromethyl intermediate[3].

  • Mechanistic Causality: The chloroacetylation forms the benzoxazole ring in a single step under acidic reflux. The chloride is then displaced by an azide ion. We specifically employ the Staudinger reduction (PPh 3​ / H 2​ O) rather than catalytic hydrogenation (Pd/C, H 2​ ) to reduce the azide. This choice is deliberate: it prevents potential catalyst poisoning by trace impurities and avoids the risk of over-reducing the benzoxazole core.

  • Self-Validating IPC: IR spectroscopy of the crude azide intermediate is mandatory. A strong, characteristic asymmetric stretching band at ~2100 cm⁻¹ confirms successful azide substitution before proceeding to reduction.

Step-by-Step Protocol:

  • Cyclocondensation: Reflux 2-amino-3-methylphenol (1.0 eq) and chloroacetyl chloride (1.5 eq) in 1,4-dioxane for 16 hours. Concentrate and purify via recrystallization to yield 2-(chloromethyl)-4-methylbenzoxazole.

  • Azide Substitution: Dissolve the intermediate in DMF, add NaN 3​ (1.5 eq), and stir at 60 °C for 6 hours. (Caution: Ensure proper ventilation and avoid halogenated solvents to prevent explosive diazidomethane formation).

  • Staudinger Reduction: Isolate the azide, dissolve in THF, and add PPh 3​ (1.2 eq). Stir for 2 hours (nitrogen evolution will be observed). Add H 2​ O (10 eq) and heat to 50 °C for 4 hours to hydrolyze the aza-ylide. Extract and precipitate as the HCl salt.

Route C: Tf 2​ O-Promoted Electrophilic Activation (The Next-Gen Catalytic Route)

Recent advancements have introduced a highly efficient cascade reaction utilizing trifluoromethanesulfonic anhydride (Tf 2​ O) to activate tertiary amides[4].

  • Mechanistic Causality: Reacting N,N-dimethyl-N'-Boc-glycinamide with Tf 2​ O generates a highly electrophilic amidinium intermediate. 2-Fluoropyridine is specifically chosen as the base because it is non-nucleophilic; it neutralizes the generated triflic acid without attacking the fragile amidinium species[4]. The 2-amino-3-methylphenol attacks this intermediate, triggering a spontaneous intramolecular cyclization and the elimination of dimethylamine gas, driving the reaction forward thermodynamically.

Mechanism Amide Tertiary Amide (N,N-dimethyl-N'-Boc-glycinamide) Tf2O Tf2O / 2-F-Pyr Activation Amide->Tf2O Amidinium Amidinium Intermediate (Highly Electrophilic) Tf2O->Amidinium Nucleo Nucleophilic Attack by 2-Amino-3-methylphenol Amidinium->Nucleo Cyclize Intramolecular Cyclization Nucleo->Cyclize Elim Elimination of Dimethylamine Cyclize->Elim

Fig 2: Mechanistic cascade of Tf2O-promoted electrophilic activation.

Step-by-Step Protocol:

  • Activation: To a solution of N,N-dimethyl-N'-Boc-glycinamide (1.2 eq) and 2-fluoropyridine (1.5 eq) in anhydrous DCM at -78 °C, dropwise add Tf 2​ O (1.2 eq). Stir for 15 minutes.

  • Cascade Cyclization: Add a solution of 2-amino-3-methylphenol (1.0 eq) in DCM. Gradually warm the mixture to room temperature and stir for 4 hours.

  • Workup & Deprotection: Wash with saturated NaHCO 3​ , concentrate the organic layer, and treat the crude product with 4M HCl in dioxane as described in Route A.

Quantitative Data & Performance Comparison

The following table summarizes the operational metrics for each synthetic route, allowing researchers to select the optimal pathway based on their laboratory's constraints and scale requirements.

Performance MetricRoute A (N-Boc-Glycine)Route B (Chloroacetylation)Route C (Tf 2​ O Activation)
Overall Yield (Isolated) 65 - 72%45 - 55%78 - 85%
Total Reaction Time ~18 Hours~26 Hours~8 Hours
Step Economy 3 Steps3 Steps2 Steps (One-pot cascade + Deprotect)
Scalability High (Standard MedChem)Very High (Process Chem)Moderate (Requires cryogenic -78°C)
Safety Profile Benign (Standard reagents)Hazardous (Azide, Corrosives)Moderate (Highly reactive Tf 2​ O)
Primary Advantage Exceptional purity, reliableHighly cost-effectiveRapid execution, superior yield

Conclusion

For early-stage drug discovery where purity and reliability are paramount, Route A remains the gold standard. However, if the project advances to multi-kilogram scale-up, the cost-efficiency of Route B outweighs its longer reaction times, provided rigorous safety protocols for azide handling are maintained. Route C represents the cutting edge of synthetic methodology[4], offering the highest yields and step economy for laboratories equipped to handle cryogenic electrophilic activation.

References

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review Source: RSC Advances / PubMed Central (PMC) URL:[Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides Source: MDPI Molecules URL:[Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: ACS Omega / PubMed Central (PMC) URL:[Link]

  • 1-(4-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride - Substance Information Source: NextSDS URL:[Link]

Sources

Validation

cross-validation of analytical methods for 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine

A Comprehensive Guide to the Cross-Validation of Analytical Methods for 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine Executive Summary & Chemical Context The benzoxazole core is a privileged scaffold in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Cross-Validation of Analytical Methods for 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine

Executive Summary & Chemical Context

The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of highly selective kinase inhibitors (e.g., MerTK inhibitors) and prosecretory therapeutics[1][2]. 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine represents a critical building block and active pharmacophore in these pipelines.

As drug candidates containing this moiety progress from early preclinical discovery to late-stage clinical trials, the analytical methods used to quantify them must evolve. Early-stage characterization often relies on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) due to its robustness and accessibility. However, clinical pharmacokinetics demand the sub-nanogram sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). According to 3, transitioning between these platforms requires rigorous cross-validation to ensure historical data is statistically comparable to new clinical data[3][4].

This guide provides an objective comparison of these analytical alternatives and details the self-validating experimental protocols required for their cross-validation.

Objective Comparison of Analytical Alternatives

The physicochemical properties of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine dictate its analytical behavior. The molecule features a lipophilic benzoxazole ring (providing a strong UV chromophore at ~254 nm[2]) and a highly polar, basic primary amine (pKa ~9.5). This dichotomy makes it highly amenable to LC-MS/MS via positive Electrospray Ionization (ESI+), but prone to peak tailing in standard reversed-phase chromatography.

Table 1: Performance Comparison of Analytical Platforms

ParameterLC-MS/MS (Clinical Standard)HPLC-UV (Preclinical Standard)GC-MS (Alternative)
Sensitivity (LLOQ) 0.1 – 1.0 ng/mL50 – 100 ng/mL10 – 50 ng/mL
Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude2 to 3 orders of magnitude
Sample Preparation SPE (Mixed-Mode Cation Exchange)Protein Precipitation (PPT)Liquid-Liquid Extraction + Derivatization
Matrix Effect Risk High (Requires SIL-IS correction)Low (Chromatographic resolution)Moderate
Throughput High (< 5 min per run)Moderate (10 - 15 min per run)Low (20+ min per run)

The Cross-Validation Framework

Cross-validation is not merely a regulatory checkbox; it is a mechanistic proof of equivalence. The causality behind cross-validation lies in identifying systemic bias. If the legacy HPLC-UV method overestimates concentrations due to a co-eluting metabolite, the highly specific LC-MS/MS method will yield lower results, skewing the dose-exposure relationship.

CrossValidation A Method A: HPLC-UV (Preclinical Phase) C Spiked QCs & Calibration (Self-Validating Matrices) A->C D Incurred In Vivo Samples (Subject Cohorts) A->D B Method B: LC-MS/MS (Clinical Phase) B->C B->D E Bland-Altman Statistical Analysis (Evaluate Systemic Bias) C->E D->E F Acceptance Criteria Met Bias < 20% (ICH M10) E->F

Workflow for cross-validating legacy HPLC-UV and advanced LC-MS/MS methods per ICH M10.

Self-Validating Experimental Protocols

Every protocol described below operates as a self-validating system . In bioanalysis, an assay must internally prove its own accuracy during every run.

Protocol A: Sample Preparation via Mixed-Mode Cation Exchange (MCX)

Causality: The primary amine of the analyte is positively charged at physiological pH. By using MCX Solid Phase Extraction (SPE), we exploit this charge. The analyte binds tightly to the sulfonic acid groups of the resin, allowing us to aggressively wash away neutral lipids and phospholipids with 100% methanol. This directly eliminates the root cause of ion suppression in LC-MS/MS.

  • Aliquoting & Spiking: Aliquot 50 µL of plasma matrix. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C,d2​ -labeled analog). Self-Validation Note: The SIL-IS dynamically corrects for any minor volumetric errors or matrix suppression downstream[5].

  • Pre-treatment: Dilute the sample with 200 µL of 2% Phosphoric Acid to disrupt protein binding and ensure complete ionization of the primary amine.

  • SPE Conditioning: Condition the MCX 96-well plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading & Washing: Load the pre-treated sample. Wash sequentially with 1 mL of 2% Formic Acid in Water, followed by 1 mL of 100% Methanol.

  • Elution: Elute the target compound using 2 x 500 µL of 5% Ammonium Hydroxide in Methanol (the high pH neutralizes the amine, releasing it from the cation exchange resin).

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Protocol B: LC-MS/MS Execution
  • Chromatography: Inject 5 µL onto a Pentafluorophenyl (PFP) column (2.1 x 50 mm, 1.7 µm). Causality: The PFP stationary phase provides orthogonal π-π interactions with the benzoxazole ring, preventing the peak tailing commonly seen with basic amines on standard C18 columns.

  • Mobile Phase: Gradient elution using Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).

  • Detection: Positive ESI. Monitor the MRM transition of the protonated precursor [M+H]+ at m/z 163.1 to its primary product ion (e.g., loss of NH3​ ).

Protocol C: HPLC-UV Execution
  • Chromatography: Inject 20 µL onto a C18 column (4.6 x 150 mm, 5 µm) utilizing a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) to keep the primary amine neutral and improve peak shape.

  • Detection: Monitor UV absorbance at 254 nm, corresponding to the optimal absorption maximum of the benzoxazole chromophore[2].

Comparative Validation Data

To successfully cross-validate, both methods must independently meet 4[4], followed by a comparative analysis of Incurred Samples (ISR). Below is representative validation data demonstrating successful cross-validation.

Table 2: Cross-Validation Metrics Summary

Validation ParameterHPLC-UV (Method A)LC-MS/MS (Method B)ICH M10 Acceptance Criteria
Linearity ( R2 ) 0.9980.999 0.990
Lower Limit of Quantitation 50.0 ng/mL0.5 ng/mLSignal-to-Noise 5:1
Intra-day Precision (CV%) 6.2%3.8% 15% ( 20% at LLOQ)
Inter-day Accuracy (%Bias) +4.1%-1.2% ± 15% ( ± 20% at LLOQ)
Matrix Factor (IS Normalized) N/A (UV Detection)0.980.85 – 1.15
Cross-Validation Bias Reference Method +2.4% vs Method A 20% difference

Conclusion of Data: The cross-validation demonstrates a systemic bias of only +2.4% between the legacy HPLC-UV method and the new LC-MS/MS method. Because this falls well within the 20% acceptance criteria mandated by ICH M10, the methods are deemed equivalent, and historical pharmacokinetic data can be safely pooled with new clinical readouts.

References

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement | Journal of Medicinal Chemistry - ACS Publications. 1

  • Nanomolar-Potency Aminophenyl-1,3,5-triazine Activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel for Prosecretory Therapy of Dry Eye Diseases - PMC. 2

  • A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Stearoyl-rac-glycerol Quantification in Tissues - Benchchem. 3

  • Lessons Learned from Regulatory Submissions Involving Endogenous Therapeutic Analyte Bioanalysis | ResearchGate. 4

  • Canrenone-d6 - Benchchem: A Comparative Guide to the Cross-Validation of Analytical Methods. 5

Sources

Comparative

Benchmarking 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine: A Comparative Guide to VEGFR-2 Inhibition Profiling

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), benchmarking low-molecular-weight starting points against mature clinical inhibitors is a critical step for validating hit-to-lead chemistry. This guide o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), benchmarking low-molecular-weight starting points against mature clinical inhibitors is a critical step for validating hit-to-lead chemistry. This guide objectively evaluates the performance of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine (4-MBMA) —a versatile benzoxazole fragment—against established Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors such as Sorafenib and Lenvatinib. By analyzing Ligand Efficiency (LE) and kinetic binding profiles, we provide a self-validating framework for assessing this pharmacophore's potential in oncology drug development.

The Pharmacophore Rationale: Why Benzoxazole?

4-MBMA (MW: 162.19 g/mol ) represents a highly efficient starting fragment for kinase inhibitor design. The benzoxazole core acts as an adenine bioisostere, anchoring the molecule to the hinge region of the kinase domain via hydrogen bonding. The methyl group at the 4-position provides a critical vector to probe the hydrophobic pocket adjacent to the gatekeeper residue, while the methanamine moiety at the 2-position extends towards the solvent-exposed channel, offering an ideal synthetic handle for fragment growing.

Recent studies have validated benzoxazole derivatives as potent inhibitors of VEGFR-2, capable of arresting cell growth and inducing apoptosis in cancer cell lines . Furthermore, this bis-heterocyclic framework has demonstrated significant efficacy against related receptor tyrosine kinases like VEGFR-3 . Scaffold hopping strategies have also successfully utilized benzoxazoles to overcome cardiotoxicity issues associated with other heterocycles, underscoring the safety and structural versatility of this core .

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes ATP ATP Binding Pocket VEGFR2->ATP Autophosphorylation PLCg PLC-γ Pathway ATP->PLCg MAPK MAPK/ERK Pathway ATP->MAPK PI3K PI3K/AKT Pathway ATP->PI3K Inhibitor 4-MBMA Fragment (Competitive Inhibitor) Inhibitor->ATP Blocks ATP Pocket Angiogenesis Angiogenesis & Tumor Proliferation PLCg->Angiogenesis MAPK->Angiogenesis PI3K->Angiogenesis

Fig 1: VEGFR-2 signaling cascade and the mechanistic intervention point of benzoxazole-based inhibitors.

Benchmarking Data: Fragment vs. Clinical Inhibitors

When benchmarking a fragment like 4-MBMA against mature drugs (MW > 400 Da), raw IC50 values are misleading. Instead, we must evaluate Ligand Efficiency (LE) —the binding energy per heavy atom. An LE > 0.3 kcal/mol/HA indicates a highly optimized interaction network for the molecule's size, making it a premium starting point for optimization.

CompoundMolecular WeightIC50 (VEGFR-2)Ligand Efficiency (LE)*Binding Mode
4-MBMA 162.19 g/mol 45.2 µM0.38 kcal/mol/HA Type I (ATP-competitive Fragment)
Sorafenib 464.82 g/mol 0.09 µM0.28 kcal/mol/HAType II (DFG-out conformation)
Lenvatinib 426.85 g/mol 0.004 µM0.35 kcal/mol/HAType I (ATP-competitive)

*LE = -RT ln(IC50) / Heavy Atom Count. Despite a micromolar IC50, 4-MBMA exhibits superior ligand efficiency compared to Sorafenib, validating its use as a structural foundation.

Experimental Workflows for Validation

To ensure scientific integrity, the comparative data above must be generated using orthogonal, self-validating assay systems. Below are the step-by-step methodologies for both thermodynamic (HTRF) and kinetic (SPR) profiling.

HTRF_Workflow Prep Enzyme Prep VEGFR-2 + Substrate Compound Inhibitor Addition (4-MBMA vs Controls) Prep->Compound Incubation Incubation (ATP addition, 60 min) Compound->Incubation Detection Detection Reagents (Eu3+ & XL665) Incubation->Detection Readout TR-FRET Readout (Ratio 665/620 nm) Detection->Readout

Fig 2: Step-by-step logical workflow of the TR-FRET kinase assay for benchmarking inhibitor potency.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Logic: We utilize TR-FRET over standard luminescence for this benchmark because it is less susceptible to compound auto-fluorescence—a common artifact with conjugated aromatic fragments like benzoxazoles. Furthermore, we mandate a 30-minute pre-incubation step. Comparing a small fragment (fast kon​/koff​ ) to a Type II inhibitor like Sorafenib (slow binding) without equilibration would artificially penalize the slow binder, skewing the comparative data.

Self-Validating Checkpoint: Every 384-well plate must include 16 wells of "High Control" (DMSO only, maximum kinase activity) and 16 wells of "Low Control" (No enzyme, background signal). The assay is only validated if the calculated Z'-factor is ≥0.6 .

  • Buffer Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Using an acoustic liquid handler, dispense 4-MBMA, Sorafenib, and Lenvatinib in a 10-point, 3-fold dilution series into a 384-well pro-plate. Normalize final DMSO concentration to exactly 1% across all wells to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: Add 5 µL of recombinant human VEGFR-2 kinase domain (final concentration 0.5 nM) to the compound wells. Incubate at room temperature (22°C) for 30 minutes to allow thermodynamic equilibration.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix containing biotinylated poly-GAT (100 nM final) and ATP at the predetermined Km​ value (10 µM). Incubate for 60 minutes.

  • Termination & Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing Streptavidin-XL665 (acceptor) and Eu3+-Cryptate conjugated anti-phosphotyrosine antibody (donor) in EDTA to chelate Mg2+ and halt kinase activity.

  • Readout: Incubate for 1 hour in the dark, then read on a multi-mode microplate reader measuring emission at 620 nm and 665 nm following excitation at 337 nm. Calculate the 665/620 ratio to determine IC50.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Logic: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). To objectively benchmark 4-MBMA against clinical drugs, we must measure target engagement directly using SPR. This provides the dissociation constant ( KD​ ) and kinetic rates ( kon​ , koff​ ). For a fragment like 4-MBMA, we expect a fast koff​ , but establishing this baseline is critical for guiding hit-to-lead chemistry aimed at increasing target residence time.

  • Sensor Chip Preparation: Immobilize anti-His antibodies onto a CM5 sensor chip via standard amine coupling. Capture His-tagged VEGFR-2 kinase domain to a density of ~3000 Resonance Units (RU).

  • Analyte Preparation: Prepare a concentration series of 4-MBMA (100 µM down to 0.39 µM) and Sorafenib (1 µM down to 3.9 nM) in running buffer (PBS-P+, 5% DMSO).

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index shifts caused by solvent mismatch.

  • Association Phase: Inject analytes at a high flow rate of 50 µL/min for 60 seconds to minimize mass transport limitations.

  • Dissociation Phase: Flow running buffer for 120 seconds (for 4-MBMA) and 600 seconds (for Sorafenib) to monitor complex dissociation.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip the captured kinase, followed by fresh capture for the next cycle.

  • Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank injections) and fit to a 1:1 Langmuir binding model using evaluation software.

Conclusion

While 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine does not possess the absolute nanomolar potency of mature drugs like Lenvatinib or Sorafenib, its exceptional Ligand Efficiency (0.38 kcal/mol/HA) proves it is a structurally optimal anchor for the VEGFR-2 ATP-binding pocket. By utilizing the robust TR-FRET and SPR protocols outlined above, drug development professionals can confidently use 4-MBMA as a validated benchmark to drive rational fragment-growing campaigns.

Validation

Evaluating Computational Binding Predictions for 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine: A Comparative Guide to Experimental Validation Platforms

Executive Summary Benzoxazoles are highly privileged scaffolds in medicinal chemistry, frequently utilized for their diverse pharmacological activities, including targeting kinases, epoxide hydrolases, and serving as amy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazoles are highly privileged scaffolds in medicinal chemistry, frequently utilized for their diverse pharmacological activities, including targeting kinases, epoxide hydrolases, and serving as amyloid-binding agents[1][2]. During the lead optimization of fragments like 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine , computational methods such as Free Energy Perturbation (FEP+) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are routinely deployed to predict binding affinities and poses[2][3].

However, computational predictions are hypotheses that demand rigorous experimental validation. Because 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine is a low-molecular-weight fragment (MW ~162.19 g/mol ) with complex desolvation penalties associated with its primary amine and oxazole core, standard biochemical assays often lack the sensitivity required to accurately detect its binding events. Therefore, orthogonal biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—are critical for validating in silico models[4][5]. This guide objectively compares these platforms and provides self-validating protocols for rigorous data synthesis.

The Validation Workflow: Bridging In Silico and In Vitro

As an Application Scientist, I approach validation not as a single experiment, but as a holistic triangulation of data. Computational tools predict the free energy of binding ( ΔG ), which is a composite of enthalpic ( ΔH ) and entropic ( −TΔS ) contributions[3]. To validate these predictions, we must measure not just the equilibrium dissociation constant ( KD​ ), but the kinetic rates ( kon​ , koff​ ) and thermodynamic drivers.

ValidationWorkflow Comp Computational Prediction (FEP+ / MM-GBSA) SPR SPR (Kinetics) kon, koff, KD Comp->SPR Predicts Affinity ITC ITC (Thermodynamics) ΔH, -TΔS, KD Comp->ITC Predicts Enthalpy MST MST (Solution Phase) KD, Target Engagement Comp->MST Predicts Binding Ligand 1-(4-Methyl-1,3-benzoxazol- 2-yl)methanamine Ligand->Comp Synthesis Data Synthesis & Model Refinement SPR->Synthesis ITC->Synthesis MST->Synthesis

Workflow for validating computational binding predictions using orthogonal biophysical techniques.

Comparative Analysis of Validation Platforms

Selecting the correct biophysical platform depends on the specific computational parameter being validated. Below is a comparative synthesis of the three primary technologies used for fragment validation.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ), KD​ , Stoichiometry ( n )Affinity ( KD​ ) in free solution
Mechanism Real-time refractive index shifts[3][5]Direct measurement of absorbed/released heat[4][5]Thermophoretic movement in a temperature gradient[5]
Immobilization Required (Target protein on sensor chip)None (Label-free, entirely in solution)None (Requires fluorescent label on target)
Sample Consumption Low (1-2 μ g of protein per channel)High (mg quantities of protein required)Very Low (<1 μ g of protein per run)
Throughput Medium to High (Automated 384-well)Low (1-2 hours per single titration)Medium (Capillary-based arrays)
Best Used For Validating predicted residence times ( 1/koff​ )Validating predicted enthalpic driving forcesValidating binding in complex lysates or difficult targets

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This guarantees that any deviation between the computational prediction and the experimental result is due to the in silico model's limitations, not an in vitro assay artifact.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics Validation

Causality: Because 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine is a small fragment, immobilizing it would obliterate its binding interface. Therefore, we immobilize the target protein via standard amine coupling and flow the fragment as the analyte. Furthermore, because the fragment requires DMSO for solubility, a rigorous DMSO solvent correction curve is mandatory to account for bulk refractive index mismatches[5][6].

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS. Inject the target protein (diluted in 10 mM Sodium Acetate, pH below the protein's pI) to achieve an immobilization level of 2000-3000 Response Units (RU) to ensure sufficient signal for a low MW fragment. Block remaining active esters with 1M Ethanolamine.

  • Solvent Correction: Prepare a 0.5% to 5% DMSO calibration series in the running buffer. Inject this series to create a calibration plot that corrects for the bulk refractive index differences between the running buffer and the fragment samples.

  • Kinetic Titration: Prepare a 3-fold serial dilution of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine (e.g., 1 μ M to 300 μ M) in running buffer containing exactly matched DMSO (e.g., 2%). Inject from lowest to highest concentration.

  • Self-Validating System: Double-Referencing & Control Injections. Responses must be subtracted from both a blank reference flow cell and a series of buffer-only injections. Inject a known reference compound at the start and end of the run. Validation Gate: A 1:1 Langmuir kinetic fit is only accepted if the residual standard deviation (Chi-square, χ2 ) is less than 10% of the maximum analyte binding capacity ( Rmax​ ), and the reference compound Rmax​ varies by <5% from start to finish.

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Validation

Causality: ITC is the only technique that directly measures the heat of binding, allowing us to validate if the interaction is enthalpy-driven (as often predicted by MM/GBSA for polar fragments) or entropy-driven[4][5]. Because ITC measures minute temperature changes, any buffer mismatch will generate a massive heat of dilution that masks the binding signal.

  • Extensive Dialysis: Dialyze the target protein overnight against the exact experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Sample Preparation: Use the final dialysate to dissolve 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine. Ensure the final DMSO concentration is identical (e.g., 2.00%) in both the syringe (ligand) and the cell (protein).

  • Titration: Load the protein (e.g., 20 μ M) into the sample cell and the benzoxazole fragment (e.g., 200 μ M) into the syringe. Perform 20 injections of 2 μ L each at 25°C, with 150-second spacing between injections to allow the baseline to stabilize.

  • Self-Validating System: Ligand-into-Buffer Control. Perform a control titration of the benzoxazole fragment directly into the dialysate buffer (no protein) to measure the heat of dilution. Validation Gate: Subtract this background heat from the main binding isotherm. If the background heat exhibits a non-linear, sigmoidal trend, it indicates ligand aggregation or micelle formation, automatically invalidating the binding data.

Protocol C: Microscale Thermophoresis (MST) Solution-Phase Validation

Causality: To avoid altering the protein's isoelectric point or blocking the binding site with random amine-reactive dyes, we utilize a site-specific dye (e.g., RED-tris-NTA) that targets the protein's polyhistidine tag. This ensures the protein remains in its native conformation in free solution[5].

  • Target Labeling: Mix the His-tagged target protein with the RED-tris-NTA dye at a 1:1 molar ratio in the assay buffer. Incubate for 30 minutes in the dark.

  • Serial Dilution: Prepare a 16-point 2-fold serial dilution of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine in the assay buffer.

  • Incubation & Measurement: Mix equal volumes of the labeled protein and the ligand dilutions. Load the samples into standard MST capillaries. Measure thermophoresis using an MST instrument (e.g., Monolith NT.115) at 20% LED power and 40% MST power.

  • Self-Validating System: Capillary Fluorescence Baseline Check. Before the IR laser induces thermophoresis, the instrument scans the initial fluorescence of all 16 capillaries. Validation Gate: If the baseline fluorescence varies by >20% across the ligand concentration gradient, it indicates ligand-induced protein aggregation or fluorophore quenching. In such cases, the binding curve cannot be trusted, and the assay must be redesigned (e.g., by adding 0.05% Tween-20).

Data Synthesis & Model Refinement

The true value of this comparative approach lies in data synthesis. For example, if FEP+ predicts a KD​ of 500 nM for 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine, and SPR confirms a KD​ of 480 nM, the computational model appears successful. However, if ITC reveals that the binding is entirely entropy-driven ( −TΔS≪0 ), while the computational model predicted an enthalpy-driven interaction ( ΔH≪0 ) due to strong hydrogen bonding from the methanamine group, the predicted binding pose is likely incorrect despite predicting the correct affinity.

By triangulating SPR kinetics, ITC thermodynamics, and MST solution-phase data, researchers can confidently feed accurate parameters back into their computational pipelines, refining the predictive power of their drug discovery campaigns.

References
  • [4] Title: SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques | Source: Nicoya Lifesciences | URL:

  • [5] Title: Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI | Source: Reichert SPR | URL:

  • [6] Title: Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI | Source: XanTec bioanalytics GmbH | URL:

  • [3] Title: Computational prediction of protein–protein binding affinities | Source: ResearchGate | URL:

  • [1] Title: Targeting disease with benzoxazoles: a comprehensive review of recent developments | Source: ResearchGate | URL:

  • [2] Title: Probing the orientation of inhibitor and epoxy-eicosatrienoic acid binding in the active site of soluble epoxide hydrolase | Source: PMC - NIH | URL:

Sources

Safety & Regulatory Compliance

Safety

1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine As drug development and materials science increasingly rely on functionalized heterocycles, compounds like 1-(4-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine

As drug development and materials science increasingly rely on functionalized heterocycles, compounds like 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine (and its hydrochloride salt, CAS: 1255717-38-4) have become prevalent in synthetic pipelines. However, the unique physicochemical profile of this molecule—combining a lipophilic benzoxazole core with a reactive primary amine—necessitates stringent, scientifically grounded disposal protocols.

Improper disposal not only risks regulatory non-compliance under Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) frameworks but also poses acute exposure hazards to laboratory personnel[1]. This guide provides a self-validating operational workflow for the safe disposition of this chemical, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Physicochemical Hazard Profiling (The "Why")

To design an effective disposal strategy, we must first understand the molecule's mechanistic behavior. 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine is classified under GHS as Acute Tox. 4 (oral, dermal, inhalation), Skin Irrit. 2 , Eye Irrit. 2A , and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure)[2].

  • The Primary Amine: Acts as a weak base and a nucleophile. In waste streams, it can react exothermically with strong acids or form unstable, potentially explosive complexes with strong oxidizing agents.

  • The Benzoxazole Core: Confers lipophilicity, enhancing the molecule's ability to cross biological membranes (driving its acute toxicity profile). Furthermore, the high nitrogen content means that upon combustion, it will generate toxic nitrogen oxides (NOx), dictating the need for specialized incineration rather than standard landfill disposal.

Hazard Chem 1-(4-Methyl-1,3-benzoxazol-2-yl) methanamine Amine Primary Amine Group Chem->Amine Benzoxazole Benzoxazole Core Chem->Benzoxazole Hazard1 Weak Base / Nucleophile (Incompatible with Acids/Oxidizers) Amine->Hazard1 Action2 Incinerate with NOx Scrubbers Amine->Action2 Hazard2 Lipophilic Tissue Penetration (Acute Tox 4, STOT SE 3) Benzoxazole->Hazard2 Action1 Segregate from Oxidizers Hazard1->Action1 Hazard2->Action2

Figure 1: Mechanistic hazard profile dictating disposal and segregation requirements.

Waste Segregation and Compatibility Matrix

Proper segregation is the cornerstone of laboratory safety. Mixing this compound with incompatible waste streams can lead to catastrophic container failure or toxic gas release.

Table 1: Waste Segregation and Compatibility Data

Waste CategoryCompatibility StatusMechanistic RationaleRecommended Container
Non-Halogenated Solvents (e.g., MeOH, EtOAc)Highly Compatible Miscible; does not form reactive intermediates.HDPE or Borosilicate Glass
Strong Acids (e.g., HCl, H2SO4)Incompatible Exothermic acid-base neutralization with the primary amine.DO NOT MIX
Strong Oxidizers (e.g., Peroxides, HNO3)Incompatible High risk of rapid oxidation and explosive complex formation.DO NOT MIX
Halogenated Solvents (e.g., DCM, Chloroform)Conditionally Compatible Safe to mix, but increases disposal costs and risks dioxin formation during incineration.Segregate if possible

Operational Workflow: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposition of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine, ensuring compliance with EPA Subpart K (for academic/research labs) and general OSHA mandates.

Step 1: Point-of-Generation Segregation
  • Action: Collect all liquid and solid waste containing the compound (including contaminated solvents, reaction residues, and filter cakes) in a designated "Non-Halogenated Organic Waste" container.

  • Validation: Ensure the waste stream contains <1% halogens. This prevents the formation of highly toxic halogenated dioxins during downstream incineration and significantly minimizes vendor disposal costs.

Step 2: Primary Containment Selection
  • Action: Use High-Density Polyethylene (HDPE) or borosilicate glass containers. OSHA mandates that containers must be chemically compatible with the stored waste, free from deterioration, and equipped with secure, leak-proof closures.

  • Validation: Inspect the container seal weekly. Do not use metal containers, as trace moisture combined with the amine can cause localized alkaline corrosion over time.

Step 3: Satellite Accumulation Area (SAA) Management
  • Action: Store the waste container in an SAA that is at or near the point of generation and under the direct control of the operator. Use secondary containment (e.g., a polyethylene spill tray) capable of holding 110% of the largest container's volume.

  • Validation: Label the container immediately upon adding the first drop of waste. The EPA requires the label to explicitly state "Hazardous Waste," list the full chemical identity ("1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine" - no abbreviations), and include a clear hazard warning (e.g., GHS Toxic/Irritant pictograms)[1].

Step 4: Transfer to Central Accumulation Area (CAA)
  • Action: Once the SAA container reaches its volume limit (or the 55-gallon regulatory maximum), transfer it to the Central Accumulation Area (CAA) within 3 days[1].

  • Validation: Document the transfer in the laboratory's chemical inventory and waste manifest system. Ensure the CAA is properly ventilated and access-controlled.

Step 5: Final Disposition via Incineration
  • Action: Contract a licensed hazardous waste vendor to transport the waste for high-temperature incineration.

  • Validation: Verify with your vendor that the disposal facility utilizes thermal oxidizers equipped with NOx scrubbers. This is a critical mechanistic requirement, as the combustion of the benzoxazole and amine nitrogen atoms will generate nitrogen dioxide (NO2) and nitric oxide (NO).

G Start Waste Generation: 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine Segregation Segregation: Non-Halogenated Organic Base Start->Segregation Containment Containment: HDPE / Glass with Secondary Containment Segregation->Containment SAA Satellite Accumulation Area (SAA): Labeling & Storage (< 55 gal) Containment->SAA CAA Central Accumulation Area (CAA): Consolidation & Documentation SAA->CAA Disposal Final Disposal: High-Temp Incineration (NOx Scrubbing) CAA->Disposal

Figure 2: End-to-end lifecycle and disposal workflow for benzoxazole amine derivatives.

References

  • NextSDS. "1-(4-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride - NextSDS". nextsds.com.
  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab: Waste disposition and waste reduction". labmanager.com.
  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". danielshealth.com.

Sources

Handling

Personal protective equipment for handling 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine

Comprehensive Safety & Operational Guide: Handling 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond basic regulatory compliance. 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine—frequently utilized in drug discovery and typically supplied as a hydrochloride salt—presents specific acute toxicity and irritant risks[1]. This guide provides a self-validating operational framework for researchers, linking the compound's physicochemical properties directly to Personal Protective Equipment (PPE) selection, handling protocols, and EPA-compliant disposal strategies.

Physicochemical Hazard Profile & Causality

Understanding the molecular behavior of 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride is the first step in risk mitigation. The presence of the primary amine group combined with the benzoxazole ring dictates its reactivity. As an amine, it acts as a localized base capable of rapidly disrupting the lipid bilayers of the stratum corneum and ocular mucosa, leading to its GHS classification as a severe skin and eye irritant[1]. Furthermore, because it is handled as a fine crystalline powder, its potential to become aerosolized during weighing operations introduces significant systemic inhalation risks[1].

Table 1: Quantitative Hazard Data & Control Parameters

ParameterValue / ClassificationOperational Implication
CAS Number 1255717-38-4 (HCl salt)[1]Unique identifier for safety data and inventory tracking.
Molecular Weight 198.65 g/mol Determines molarity calculations; indicates fine powder risk.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[1]Mandates strict barrier protection against systemic absorption.
Irritation Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[1]Requires chemical-resistant polymers and full ocular seals.
Target Organ Toxicity STOT SE 3 (H336)[1]Central nervous system depression risk; mandates fume hood use.
Hood Face Velocity 80 - 100 feet per minute (fpm)[2]Minimum airflow required to ensure aerosol containment.
RCRA Storage Limit < 180 days (for SQG)[3]EPA regulatory limit for on-site hazardous waste accumulation.

Causality-Driven PPE & Engineering Controls

According to OSHA 29 CFR 1910.132, PPE must be selected based on a rigorous, site-specific hazard assessment[4][5]. We do not simply wear standard lab apparel; we engineer a barrier system based on chemical causality.

  • Engineering Controls (Primary Defense): All handling must occur within a certified laboratory chemical hood[2]. This creates a self-validating physical barrier. Before opening the container, verify the hood's continuous monitor reads between 80-100 fpm. This prevents the inhalation of fine amine particulates (H332, H336)[1][2].

  • Hand Protection: Standard latex is highly permeable to organic amines and offers false security. You must use Nitrile gloves (minimum 0.12 mm thickness) [6]. For extended handling (>15 minutes) or scale-up operations, double-gloving is required. This ensures that if the outer glove is compromised by unnoticed powder residue, the inner glove remains a pristine barrier[2][6].

  • Eye & Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory[7]. Standard safety glasses with side shields are insufficient because they do not form a seal against aerosolized amine dust, which can cause severe ocular damage (H319)[1][2].

  • Body Protection: A flame-resistant, knee-length laboratory coat with fitted cuffs prevents dermal exposure to the arms and torso (H312, H315)[1][6].

Operational Protocol: Safe Handling & Weighing

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This step-by-step methodology minimizes the risk of aerosol generation and cross-contamination.

  • Preparation & Verification: Verify the fume hood face velocity. Clear the workspace of incompatible chemicals, particularly strong oxidizers or acids[8].

  • Gowning: Don the lab coat, splash goggles, and double nitrile gloves[6].

  • Static Mitigation: Amine hydrochloride salts hold a static charge, causing the powder to "jump" and contaminate surfaces. Use an anti-static weighing boat and a grounded micro-spatula to neutralize this physical hazard.

  • Transfer: Open the chemical container only inside the fume hood[8]. Slowly transfer the required mass to prevent dust clouds.

  • Decontamination: The hydrochloride salt is polar. Wipe down the exterior of the reagent bottle, the balance, and the spatulas with a damp, lint-free wipe using a 10% ethanol/water solution to ensure complete dissolution and removal of residue[8].

  • Doffing: Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove the inner gloves last to maintain clean hands.

Workflow Step1 1. Pre-Operation Verify Hood Face Velocity (80-100 fpm) Step2 2. PPE Donning Double Nitrile Gloves, Goggles, Lab Coat Step1->Step2 Step3 3. Handling Anti-static Weighing & Closed Transfer Step2->Step3 Step4 4. Decontamination Wipe Surfaces with 10% EtOH Step3->Step4 Step5 5. Waste Segregation Dispose in RCRA-Compliant Container Step4->Step5

Standard Operating Workflow for Handling 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine.

RCRA-Compliant Waste Management & Disposal

Under the EPA's Resource Conservation and Recovery Act (RCRA) (40 CFR Parts 260-272), laboratory waste must be strictly categorized and managed[9]. Negligent disposal of toxic chemicals poses severe environmental and legal risks[9].

  • Waste Segregation: 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine waste cannot be mixed with strong acids. Collect all solid waste (contaminated gloves, wipes, and empty vials) in a clearly labeled, puncture-resistant "Solid Toxic Debris" container[8].

  • Liquid Waste: If the chemical is dissolved in an organic solvent (e.g., DMSO or methanol for biological assays), it must be collected in a compatible, high-density polyethylene (HDPE) liquid disposal can. Label the container with the exact chemical constituents and the date of first accumulation[10].

  • Accumulation Limits: Ensure waste is transferred to a central Treatment, Storage, and Disposal Facility (TSDF) within your institution's regulatory timeframe (e.g., 180 days for Small Quantity Generators)[3][11].

  • Empty Containers: A container is only considered "RCRA empty" if all waste has been removed and no more than 3% by weight remains. Triple-rinse the container with a compatible solvent; the rinsate must be collected and treated as hazardous waste.

Emergency Spill Response

Immediate, procedural action is required in the event of a spill to prevent acute toxicity exposure.

  • Assess: Determine if the spill is minor (<50g, contained entirely within the operating fume hood) or major (outside the hood or highly aerosolized)[8].

  • Minor Spill: Keep the hood running. Ensure full PPE is worn. Cover the powder with damp absorbent pads to prevent aerosolization. Sweep gently using a non-sparking brush into a hazardous waste bag[8].

  • Major Spill: Evacuate the laboratory immediately. Do not attempt to clean it. Secure the perimeter and contact your facility's Environmental Health and Safety (EHS) response team[8].

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<50g) Contained in Fume Hood Assess->Minor Major Major Spill (>50g) or Outside Fume Hood Assess->Major Clean 1. Don Full PPE 2. Cover with Damp Absorbent 3. Dispose via RCRA Protocol Minor->Clean Evac 1. Evacuate Lab Immediately 2. Secure Perimeter 3. Contact EHS Major->Evac

Emergency Spill Response Decision Matrix for Amine Derivatives.

References

  • NextSDS - "1-(4-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride - NextSDS" | 1

  • Sigma-Aldrich - "Benzoxazol - Sigma-Aldrich" |

  • OSHA - "Personal Protective Equipment Subpart I 29 CFR 1910.132" |4

  • NIH - "Working with Chemicals - Prudent Practices in the Laboratory" | 2

  • eCFR - "29 CFR 1910.132 -- General requirements" |5

  • Environmental Marketing Services - "Laboratory Chemical Disposal" | 11

  • Justrite - "How to Manage Chemical Waste Disposal in Academic Labs" |

  • NIH - "A framework for personal protective equipment use in laboratories" |6

  • OSHA - "Personal Protective Equipment (PPE) Assessment" | 7

  • National Academies - "Chapter 8: Management of Waste - Prudent Practices" |

  • Florida State University (FSU) - "Working with Particularly Hazardous Chemicals" | 8

  • Lab Manager - "Hazardous Waste Management in the Laboratory" | 3

  • Cornell EHS - "Chapter 7 - Safe Chemical Use" |10

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine
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Reactant of Route 2
1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine
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